Fmoc-D-Arg(NO2)-OH

Catalog No.
S735168
CAS No.
160347-94-4
M.F
C21H23N5O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Arg(NO2)-OH

CAS Number

160347-94-4

Product Name

Fmoc-D-Arg(NO2)-OH

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1

InChI Key

RXMHIKWOZKQXCJ-GOSISDBHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O

role of nitro group in arginine side chain protection

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Arginine Side-Chain Protecting Groups

Protecting Group Deprotection Method Key Advantage (vs. Others) Quantitative Performance
NO₂ (Nitro) SnCl₂, mild acid, 2-MeTHF, 55°C [1] Superior stability in DMF/NBP solvents over 10 days; Least δ-lactam formation (3% vs. 12% for Pbf) [1] >97% deprotection yield in 30 min for RGD peptide [1]
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Standard TFA cocktail [1] Common in Fmoc-SPPS; high resistance to acidic deprotection requires strong acids [2] 12% δ-lactam formation after 30 min coupling [1]
Boc₂ (di-tert-butoxycarbonyl) Acidic conditions [2] - Lower coupling efficiency after storage due to degradation [1]
MIS (1,2-Dimethylindole-3-sulfonyl) Nucleophilic reagents & palladium [3] Stable to both acids and bases; inhibits racemization [3] -

Detailed Experimental Protocol for NO₂ Group Removal

For researchers implementing this method, here is the detailed deprotection protocol developed in the recent study [1].

  • Objective: To remove the NO₂ protecting group from the arginine side chain while the peptide is still anchored to the solid-phase resin.
  • Principle: The nitro group is reduced to an amino group, regenerating the native arginine side chain.
  • Reagents:
    • Reducing Agent: Stannous chloride (SnCl₂)
    • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
    • Acid: Mild acid conditions (e.g., HCl)
  • Procedure:
    • Prepare a 0.1 M SnCl₂ solution in 2-MeTHF, acidified with a mild acid like HCl.
    • Add the solution to the peptide-resin.
    • Heat the reaction mixture to 55°C and agitate for 30 minutes.
    • Drain the solution and wash the resin thoroughly.
    • For peptides containing multiple arginine residues, sonication can be applied to facilitate the deprotection process.
  • Note: This method using SnCl₂ in acidic conditions is a modern refinement of a classic reduction technique [4].

The chemical transformation involved in this deprotection is illustrated below:

G NitroArg Nitroarginine-Peptide Arg Arginine-Peptide NitroArg->Arg SnCl₂ Mild Acid 2-MeTHF, 55°C

Strategic Application in Peptide Synthesis

  • Preventing δ-Lactam Formation: The primary reason to use NO₂ protection is to suppress δ-lactam, a side reaction where the arginine side chain cyclizes, breaking the peptide backbone [1]. Fmoc-Arg(NO₂)-OH shows only 3% lactam formation after 30 minutes, significantly lower than Fmoc-Arg(Pbf)-OH at 12% [1].
  • Ensuring Stability During Synthesis: Fmoc-Arg(NO₂)-OH demonstrates excellent stability in solvents like DMF and N-butylpyrrolidinone (NBP), remaining intact for over ten days without degradation that causes lower coupling efficiency [1].
  • Cost-Effectiveness for Large-Scale Production: While the per-gram cost of Fmoc-Arg(NO₂)-OH might be higher, its superior stability and reduced side reactions can minimize reagent waste and purification steps, potentially lowering overall production costs for large-scale synthesis [1].

The NO₂ group provides a robust and efficient option for protecting arginine in complex peptide synthesis. Its high stability and low propensity for side reactions make it particularly valuable for synthesizing long or challenging peptides, especially those containing multiple arginine residues.

References

Fundamental Properties and Synthesis Handling

Author: Smolecule Technical Support Team. Date: February 2026

The core distinction between these enantiomers lies in their three-dimensional structure, which leads to different handling during synthesis and vastly different biological activities.

Aspect L-Arginine D-Arginine
Configuration Naturally occurring L-enantiomer [1] Non-natural D-enantiomer [2]
Biological Role Proteinogenic; precursor to nitric oxide; involved in immune function, urea cycle, and hormone secretion [1] Not incorporated into human proteins; used to confer protease resistance and enhance peptide stability [2]
Protease Resistance Susceptible to proteolytic degradation [1] Resistant to proteolytic degradation [2]
Peptide Cost High (Fmoc-Arg(Pbf)-OH is ~10x more expensive than Fmoc-Phe-OH) [3] Expected to be similarly high due to complex synthesis and protection
Key Synthesis Challenge δ-Lactam Formation: A side-reaction during coupling where the guanidino group attacks the activated carboxyl group, forming a cyclic amide and leading to deletion peptides [3]. Presumed to share the challenge of δ-lactam formation, requiring similar protective strategies.

Synthesis Protocols and Technical Considerations

Successfully incorporating arginine, in either form, requires specific strategies to overcome its synthetic challenges.

Protection of the Guanidino Group

Protecting the side chain is crucial for both L- and D-arginine to prevent δ-lactam formation and ensure correct coupling [3].

  • Common Protecting Group: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most widely used, though it is expensive [3].
  • Emerging/Alternative Groups:
    • NO₂ Group: This group is being revisited due to its high stability in solution and effectiveness in preventing δ-lactam formation. It can be removed using SnCl₂ in mild acid conditions with 2-MeTHF as a solvent [3].
    • Minimal-Protection Strategy: Recent research shows that using a combination of Oxyma Pure and TBEC (tert-butyl ethyl carbodiimide) in a specific ratio allows for the use of side-chain unprotected L-arginine in green solvents like NBP (N-butylpyrrolidone), improving atom economy [4].
Coupling and Handling Best Practices

The following experimental protocols are recommended for incorporating arginine residues [5]:

  • Double Coupling: Due to its bulky protected side chain, performing a double coupling for arginine residues is a standard practice to ensure complete incorporation and reduce deletion sequences.
  • Increased Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagent improves reaction efficiency, which is particularly beneficial for sequences with multiple arginines.
  • Stability in Solution: Protected arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH are highly stable in solvents like DMF and NBP, making them suitable for automated synthesizers [3].

Biological Implications and Application in Drug Design

The choice of stereochemistry is a critical design parameter for developing therapeutic peptides.

Application Role of L-Arginine Role of D-Arginine
Cell-Penetrating Peptides (CPPs) Natural L-form is common [6] D-arginine in oligoarginine CPPs (e.g., rRrRrRrRr) enhances metabolic stability and maintains efficient cellular uptake [2]
DNA Compaction & Delivery Superior to lysine; induces tighter DNA packing due to stronger attraction and weaker repulsion between helices [6] Used in chimeric peptides (e.g., 9rR-LTVSPWY) for selective DNA delivery to tumor cells; D-arginine segment binds DNA, while targeting motif (LTVSPWY) enables specificity [2]
Therapeutic Peptides Found in many bioactive peptides (e.g., desmopressin, angiotensin II) [3] Key component of etelcalcetide (FDA-approved 2017); a D-arginine-rich peptide used to treat secondary hyperparathyroidism in patients with chronic kidney disease [3]
Antiviral Considerations Required for replication of certain viruses (e.g., herpesviruses, SARS-CoV-2); depletion may be an antiviral strategy [1] Not discussed in viral replication contexts; presumed utility lies in creating stable antiviral peptides

The following diagram illustrates the critical decision points and consequences when selecting the arginine stereoisomer for a peptide-based therapeutic, integrating factors from synthesis to biological function.

G Start Design Goal: Therapeutic Peptide L_Arg L-Arginine Start->L_Arg D_Arg D-Arginine Start->D_Arg P1 Biological Activity (Mimic natural function) L_Arg->P1 P2 Precursor to Nitric Oxide L_Arg->P2 P3 Susceptible to Protease Degradation L_Arg->P3 P4 Protease Resistance (Enhanced stability) D_Arg->P4 P5 Altered Biological Interaction D_Arg->P5 P6 Example: Etelcalcetide (D-Arg-rich peptide) D_Arg->P6

Decision flow for selecting arginine stereoisomer in therapeutic peptide design.

Key Takeaways for Researchers

  • L-arginine is the default for creating peptides with natural biological function, but requires careful handling to prevent δ-lactam formation during synthesis [3] [1].
  • D-arginine is a strategic choice for enhancing the metabolic stability of therapeutic peptides and does not occur naturally in human proteins [2].
  • Synthetic protocols for both forms are similar, focusing on robust side-chain protection (Pbf, NO₂) or new minimal-protection strategies, and often require double coupling for efficient incorporation [4] [3] [5].

References

solid-phase peptide synthesis (SPPS) building blocks

Author: Smolecule Technical Support Team. Date: February 2026

The Core Building Blocks of SPPS

The table below summarizes the essential components required for SPPS, describing their function and common examples.

Component Function & Role Common Types & Examples
Amino Acids Building blocks for the peptide chain; side chains and α-amino group require protection [1]. Fmoc- or Boc-protected α-amino group; side chains protected with t-butyl, trityl, etc. [1] [2].
Solid Support (Resin) Insoluble, polymeric anchor for the growing peptide chain; simplifies purification [3] [2]. Polystyrene beads, PEG-based resins; functionalized with linkers like Wang (for acids) or Rink Amide (for amides) [1].
Protecting Groups Temporarily block reactive groups to prevent side reactions. Temporary (Nα): Fmoc (base-labile) or Boc (acid-labile) [3] [1]. Permanent (Side-chain): t-butyl, trityl; removed during final cleavage [3] [1].
Activating/Coupling Reagents Facilitate amide bond formation by activating the carboxyl group [2]. HBTU, HATU, DIC, DIPCDI; often used with additives like HOBt or Oxyma to suppress epimerization [1].
Solvents Medium for reactions; must swell the resin for optimal reagent diffusion [1]. Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) [1].
Cleavage Reagents Sever the peptide from the resin and remove permanent side-chain protecting groups [3]. Trifluoroacetic acid (TFA), typically with scavengers like water, triisopropylsilane, and ethanedithiol [1].

Strategic Considerations & Protocols

SPPS Workflow

The following diagram illustrates the cyclic, stepwise process of Fmoc-SPPS, from initial resin attachment to final cleavage.

FmocSPPS Start Start: Load First Fmoc-Amino Acid Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling Reaction (Fmoc-AA + Activator) Wash2 Wash Coupling->Wash2 Wash1->Coupling Decision Peptide Chain Complete? Wash2->Decision Decision->Deprotection No Cleavage Global Cleavage & Side-Chain Deprotection (TFA + Scavengers) Decision->Cleavage Yes End Crude Peptide Cleavage->End

Diagram of the cyclic Fmoc-SPPS process.

Key Protocols and Methodological Details
  • Fmoc/t-Bu Strategy: This orthogonal method uses a base-labile Fmoc group for the α-amino group and acid-labile t-butyl-based groups for side chains. Final cleavage with TFA simultaneously liberates the peptide from the resin and removes side-chain protections, avoiding the need for highly toxic hydrofluoric acid (HF) used in the Boc/Bzl strategy [1] [2].
  • Resin Handling and Swelling: Proper resin swelling is critical for reaction efficiency. Before synthesis, dry resin must be swollen in a solvent like DCM or DMF for at least 30 minutes to allow reagents to penetrate the matrix [1].
  • Coupling Reaction with HBTU: A typical coupling protocol involves using 4-5 equivalents of Fmoc-amino acid pre-activated with HBTU and DIPEA in DMF. The reaction is driven to completion by this excess of reagents [1].
  • Special Considerations for Cysteine: Cysteine derivatives are prone to racemization during coupling. This can be minimized by using coupling conditions with DIPCDI and Oxyma, or by anchoring the C-terminal cysteine to a trityl-type resin instead of a Wang resin to suppress side reactions [1].

Modern Applications in Drug Development

SPPS is a cornerstone in producing therapeutic peptides, which bridge the gap between small molecules and large biologics [2]. Their high specificity and potency make them excellent drug candidates. Automated SPPS enables the incorporation of chemical modifications to improve drug-like properties [2].

  • Enhancing Stability: To overcome the short half-life of natural peptides, SPPS allows for PEGylation (attachment of polyethylene glycol) and lipidation (attachment of fatty acids), which can increase circulatory time and stability [2].
  • Microwave-Assisted Synthesis: Modern automated synthesizers often incorporate microwave heating, which significantly accelerates coupling and deprotection steps, improves yields, and enables the synthesis of more challenging sequences, such as long peptides or those with a high risk of aggregation [2].

Key Takeaways for Researchers

  • Strategy Selection: The Fmoc/t-Bu strategy is the most common and user-friendly choice for most applications, especially in automated and high-throughput settings [1] [2].
  • Resin is Foundational: The choice of resin and linker dictates the C-terminal functionality of your final peptide (e.g., acid or amide) and can significantly impact the success of the synthesis, particularly for difficult sequences [1].
  • Handle with Care: While SPPS is powerful, it is not brute-force. Attention to protocol details—such as proper resin swelling, avoiding excessive agitation that can damage beads, and using appropriate scavengers during cleavage—is essential for obtaining a high-quality crude product [1].

References

Quantified Protective Effects of NG-Nitroarginine

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental findings from various studies, providing a clear comparison of NG-nitroarginine's protective efficacy across different disease models.

Disease/Injury Model Specific Compound Tested Key Protective Outcomes Proposed Mechanism of Action Citation
Acoustic Injury (Noise-induced hearing loss) Tempol & L-NAME Protection from permanent hearing loss; reduced activation of JNK pathway; prevented decrease in cochlear connexin26. Inhibition of ROS/NO-mediated JNK pathway activation in the cochlear spiral ligament. [1] [1]
Diabetic Hepatopathy (STZ-induced diabetic rat liver) L-NAME & Insulin Significant attenuation of liver morphological disarrangements; reduced coagulation necrosis and portal fibrillary necrosis. Inhibition of elevated Nitric Oxide (NO) levels, leading to reduced liver pathology. [2] [2]
Portal Hypertension (Portal vein-ligated rats) NNA (Nitroarginine) Reduced portal-systemic shunting; increased splanchnic and portal-collateral resistance. Inhibition of NO synthesis, which plays a role in the collateralization of the portal system. [3] [3]
Experimental Pain (Formalin test in mice) L-NAME (as a control inhibitor) Demonstrated antinociceptive (pain-blocking) effect when administered alone. Blockade of the L-arginine/NO/cGMP/KATP channel signaling pathway. [4] [4]

Detailed Experimental Protocols

To facilitate your research replication and development efforts, here are the methodologies from the key studies cited above.

Protocol for Acoustic Injury Protection [1]
  • Animal Model: Adult mice.
  • Noise Exposure: 8-kHz octave band noise at 110-dB SPL for 1 hour.
  • Treatment: Pretreatment with Tempol or L-NAME before noise exposure.
  • Key Assessments:
    • Hearing Function: Permanent hearing loss was assessed.
    • Oxidative Stress: Measured formation of 4-hydroxynonenal-modified protein and nitrotyrosine in the cochlear spiral ligament.
    • Signaling Pathway Analysis: Level of phospho-JNK (activated JNK) was evaluated via standard biochemical techniques (e.g., Western blot).
    • Connexin26 Analysis: Protein levels in the spiral ligament were determined.
Protocol for Diabetic Liver Protection [2]
  • Animal Model: Male Wistar albino rats.
  • Disease Induction: Diabetes induced by intraperitoneal injection of Streptozotocin (STZ).
  • Experimental Groups:
    • Untreated control
    • Diabetic control (STZ only)
    • STZ + Insulin
    • STZ + L-NAME
    • STZ + Insulin + L-NAME
  • Treatment Duration: 4 weeks.
  • Key Assessments:
    • Blood Biochemistry: Serum glucose and Nitric Oxide (NO) levels were determined.
    • Histopathology: Liver tissue sections were stained with Hematoxylin and Eosin (H&E) and evaluated for distortions, necrosis, and cell infiltration.

Mechanism of Action and Signaling Pathways

NG-nitroarginine and its methyl ester derivative (L-NAME) function primarily as competitive inhibitors of Nitric Oxide Synthase (NOS). They are structural analogs of L-arginine, the natural substrate for NOS, and thus prevent the production of Nitric Oxide (NO). [3] [5]

The following diagram illustrates the core signaling pathway through which excessive NO leads to cellular injury, and how NG-nitroarginine provides protection by intervening at the initial step.

G L_arginine L-arginine NO Nitric Oxide (NO) L_arginine->NO NOS Enzyme Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Reaction with Superoxide CellularDamage Cellular Damage & Injury (e.g., Hearing Loss, Liver Pathology) Peroxynitrite->CellularDamage JNK_Activation JNK Pathway Activation Peroxynitrite->JNK_Activation JNK_Activation->CellularDamage Cx26_Downregulation Downregulation of Connexin26 JNK_Activation->Cx26_Downregulation In Cochlea Cx26_Downregulation->CellularDamage NG_nitroarginine NG-nitroarginine/L-NAME (NOS Inhibitor) NG_nitroarginine->L_arginine Competes for NOS

This diagram summarizes the primary injury pathway and the site of pharmacological intervention by NG-nitroarginine.

Formulation and Stability Considerations

For translational research, the chemical stability of the compound is a critical factor. A dedicated study on L-NG-nitroarginine (LNNA) concluded: [6]

  • Stability: LNNA is most stable in acidic conditions. The degradation in aqueous media is base-catalyzed and follows first-order kinetics with respect to both OH⁻ and the deprotonated form of LNNA (LNNA⁻).
  • Recommended Formulation Strategy: Develop a concentrated acidic solution for storage. Dilution with a basic solution should be performed just before administration to bring the formulation to a physiologically compatible pH.

References

N-alpha-Fmoc-Ng-nitro-L-arginine technical data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the core technical data for N-alpha-Fmoc-Ng-nitro-L-arginine (CAS 58111-94-7).

Property Specification / Value
CAS Number 58111-94-7 [1] [2]
Molecular Formula C21H23N5O6 [1] [2]
Molecular Weight 441.4 g/mol [1]
Purity ≥99% (HPLC) [2]
Form White powder [2]
Storage 2-8 °C [2]
Density (Predicted) 1.47 ± 0.1 g/cm3 [2]
pKa (Predicted) 3.81 ± 0.21 [2]
Primary Application Used in peptide synthesis as a protected arginine building block [1].
Sidechain Deprotection The nitro (NO2) protecting group on the arginine sidechain can be removed with Pd/H2 [1].

Applications and Biological Context

This compound is a derivative of Nω-Nitro-L-arginine, a well-characterized inhibitor of nitric oxide synthase (NOS) [3] [4]. The following diagram illustrates the core nitric oxide signaling pathway that this compound class affects.

G L_Arg L-Arg (Precursor) NOS NOS Enzyme L_Arg->NOS Substrate NO NO NOS->NO NOS Activity sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Pathway Downstream Effects: Vasodilation, Neurotransmission cGMP->Pathway Signals Inhibitor Fmoc-Arg(NO₂)-OH (After deprotection) Inhibitor->NOS Inhibits

Handling and Safety

Although a specific safety data sheet (SDS) for this Fmoc-protected compound was not located, general laboratory precautions for handling fine chemical powders should be followed. The recommended personal protective equipment includes gloves, eyeshields, and type N95 (US) respirators [4].

References

Fmoc-D-Arg(NO2)-OH solubility and stability data

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the available quantitative data for Fmoc-D-Arg(NO2)-OH.

Property Value / Description
Molecular Formula C₂₁H₂₃N₅O₆ [1] [2]
Molecular Weight 441.44 g/mol [1] [2]
Physical State Solid powder [1] [2]
Color White [1]
Melting Point 103 to 110 °C [1]
Density 1.47 g/cm³ [1]
Storage Desiccate at -20°C [2]

Solubility Data

One source indicates that this compound is soluble in a range of common organic solvents [2]. No specific quantitative solubility data (e.g., mg/mL) was found.

  • Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [2].

Stability & Handling

The information on stability is general. No data was found on long-term stability, solution stability, or specific degradation products under various conditions.

  • Storage: The compound should be stored tightly closed in a dry, cool, and well-ventilated place [1]. It is specifically recommended to desiccate at -20°C [2].
  • Incompatibilities: Should be stored apart from foodstuff containers or incompatible materials, though specific incompatible materials are not listed [1].
  • Decomposition: May emit toxic fumes of nitrogen oxides (NOx) upon decomposition [1].

The following diagram outlines the general handling and storage workflow based on the safety data.

Start Handling this compound A Personal Protection: Wear gloves, safety goggles, impervious clothing, dust mask Start->A B Environment: Ensure adequate ventilation Avoid dust formation A->B C Storage: Keep container tightly closed Store in a dry, cool place Desiccate at -20°C B->C D Incompatibilities: Store apart from foodstuff Incompatible materials not specified C->D

General safety and storage workflow for this compound [1] [2]

Context in Peptide Synthesis

This compound is a protected amino acid derivative used in Fmoc-solid phase peptide synthesis (SPPS) [3] [2].

  • The Fmoc group protects the alpha-amino group and is removed under basic conditions, typically with piperidine (e.g., 20% in DMF) [3].
  • The NO₂ (nitro) group protects the side-chain guanidino group of arginine. This protecting group is stable to the base used for Fmoc removal but is cleaved under strong acidic conditions, such as with trifluoroacetic acid, during the final cleavage from the resin [2].
  • A common side reaction during the coupling of protected arginine derivatives is delta-lactam formation, where the unprotected secondary nitrogen of the guanidino group reacts with the activated carbonyl carbon of the same molecule. The use of the NO₂ group helps to prevent this side reaction [2].

References

Comprehensive Application Notes and Protocols for Incorporating Fmoc-D-Arg(NO2)-OH in Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Basic Properties

Fmoc-D-Arg(NO₂)-OH is a specially protected arginine derivative used in solid-phase peptide synthesis (SPPS), particularly when the D-enantiomer of arginine is required for peptide engineering. This building block incorporates two key protecting groups: the base-labile Fmoc group protecting the α-amino function, and the acid-stable nitro group protecting the guanidino side chain. The chemical properties of this derivative make it particularly valuable for synthesizing peptides with improved metabolic stability or specific structural characteristics when D-amino acids are required.

Table 1: Basic Chemical Properties of Fmoc-D-Arg(NO₂)-OH

Property Specification
CAS Number 58111-94-7
Molecular Formula C₂₁H₂₃N₅O₆
Molecular Weight 441.44 g/mol
Physical State White to off-white powder
Melting Point 103-110°C
Density 1.47 g/cm³
Solvent Content May contain ~8% (w/w) solvent [1]

The Fmoc protecting group can be removed with base treatment (typically 20% piperidine in DMF), while the nitro group on the guanidine function remains stable throughout the iterative synthesis cycles and is only removed during the final acidolytic cleavage from the resin [2] [3]. This orthogonal protection strategy is fundamental to the Fmoc/tBu approach, which has become the method of choice for most peptide synthesis applications due to its milder conditions compared to Boc/Bzl chemistry [4] [5].

Storage, Handling, and Safety Considerations

Proper handling and storage of Fmoc-D-Arg(NO₂)-OH are critical for maintaining reagent integrity and ensuring successful peptide synthesis outcomes. This chemical is intended for research and development use only and is not recommended for medicinal, household, or other uses [2].

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area [2]
  • Protect from moisture and incompatible materials
  • Store separately from foodstuff containers
  • Optimal storage temperature: -20°C under inert atmosphere for long-term preservation
Safety Precautions

Table 2: Safety and Handling Guidelines

Aspect Precautions
Personal Protection Wear chemical-impermeable gloves, safety goggles with side shields, and fire/flame-resistant impervious clothing [2]
Handling Environment Use in a well-ventilated area with spark-proof tools and explosion-proof equipment [2]
Dust Control Avoid dust formation and breathing vapors or mist; use appropriate respiratory protection if exposure limits are exceeded [2]
First Aid Measures If inhaled: move to fresh air; Skin contact: wash with soap and water; Eye contact: rinse with pure water for at least 15 minutes [2]

Solid-Phase Peptide Synthesis Protocol

Resin Preparation and Loading

The synthesis begins with appropriate resin selection and preparation. For C-terminal acid peptides, Wang resin or 2-chlorotrityl chloride resin are recommended, while for C-terminal amide peptides, Rink Amide resin is preferred [4]. The protocol for 2-chlorotrityl chloride resin loading involves:

  • Swelling: Suspend 1 g of ClTrt-resin in 3-5 mL dry DCM for 30 minutes [4]
  • Coupling: Add 2 mmol Fmoc-D-Arg(NO₂)-OH and 8 mmol DIEA in DCM, react for 1.5 hours [4]
  • Capping: Add 0.8 mL methanol to block unreacted chloride groups [4]
  • Washing: Sequentially wash with DCM, iPrOH, MeOH, and ether [4]
  • Loading determination: Measure substitution level by Fmoc release quantification [4]

For Rink Amide resin, the loading process differs slightly, employing DIC/DMAP activation in DMF followed by capping with acetic or benzoic anhydride and pyridine in DMF [4].

Fmoc Deprotection Cycle

The Fmoc group removal follows a standardized procedure:

  • Swelling: Wash the resin with DMF after initial DCM swelling [4]
  • Deprotection: Treat with 80/20 DMF/piperidine solution for 2 × 5 minutes [4]
  • Washing: Wash the resin thoroughly with DMF after deprotection [4]
  • Monitoring: The deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct [3]

The Fmoc group has an approximate half-life of 6 seconds in 20% piperidine/DMF, ensuring efficient removal while maintaining the integrity of the acid-labile side-chain protections and the peptide-resin linkage [3].

Coupling of Fmoc-D-Arg(NO₂)-OH

Table 3: Standard Coupling Conditions for Fmoc-D-Arg(NO₂)-OH

Parameter Phosphonium/Aminium Activation Carbodiimide Activation
Reagent Ratio 5 eq Fmoc-D-Arg(NO₂)-OH, 5 eq coupling reagent 3 eq Fmoc-D-Arg(NO₂)-OH, 3 eq HOBt
Activator HBTU, HATU, HCTU, or TBTU DIPCDI
Base 10 eq DIPEA 3 eq DIPCDI
Solvent Minimum volume DMF or NMP DMF/DCM (2:1)
Activation Time Immediate use 10 minutes pre-activation
Coupling Time 1-2 hours 1-2 hours
Monitoring Kaiser test or TNBS test Kaiser test or TNBS test

For automated synthesizers using dry Fmoc-amino acids in cartridges, pack empty vials with the appropriate amount of Fmoc-D-Arg(NO₂)-OH and program the instrument for a 1-hour coupling using HBTU or HATU activation [6].

Final Cleavage and Global Deprotection

After complete chain assembly, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups:

  • Prepare cleavage cocktail: TFA/water/TIS (95:2.5:2.5) [6]
  • Cleavage procedure: Add cocktail to resin (10 mL per 1 g resin), agitate for 3-4 hours at room temperature [4]
  • Precipitation: Filter and precipitate peptide in methyl tert-butyl ether (MTBE) [4]
  • Solubilization: Dissolve crude peptide in acetonitrile/water/TFA (50:50:0.1) for lyophilization [4]

During this step, the nitro group on the arginine side chain is converted to the free guanidine function, yielding the native arginine residue in the final peptide [2].

Quality Control and Analytical Monitoring

Analytical Methods for Synthesis Monitoring
  • Fmoc Deprotection Monitoring: UV detection of dibenzofulvene release at 301-310 nm [3] [7]
  • Coupling Efficiency: Kaiser test (ninhydrin) or TNBS test for free primary amines [6] [4]
  • Peptide Assembly: Small-scale TFA cleavages after every 20 amino acids for longer peptides [6]
  • Final Product Analysis: RP-HPLC and MS for identity and purity confirmation [7]
Common Impurities and Side Reactions

The synthesis process may introduce several impurities that require monitoring:

  • Aspartimide Formation: Particularly in Asp-Gly sequences, can generate up to 9 different by-products [7] [8]
  • Racemization: During activation, though suppressed by urethane-protecting groups like Fmoc [7] [4]
  • Incomplete Deprotection: Resulting in truncated sequences [6]
  • Side Reactions: Diketopiperazine formation, particularly with C-terminal dipeptides [4]

Troubleshooting and Optimization Strategies

Addressing Synthesis Challenges
  • Aggregation Issues: For peptides containing stretches of hydrophobic amino acids (Ala, Val, Ile) or residues that form intra-chain hydrogen bonds (Gln, Ser, Thr), use structure-disrupting strategies [6]:

    • Incorporate pseudoproline dipeptides at Ser, Thr, or Cys residues [6]
    • Use Dmb dipeptides or Dmb/Hmb amino acids as backbone protection [6]
    • Optimize spacing: place structure-breaking surrogates every 5-6 residues [6]
    • Employ PEG-based resins (NovaSyn TG, NovaPEG) for improved solvation [6]
  • Slow Coupling Rates:

    • Switch to more potent coupling reagents such as HATU [4]
    • Use Fmoc-amino acid fluorides for sterically hindered couplings [4]
    • Extend coupling times to 2-3 hours for difficult sequences [6]
    • Increase reagent excess to 5-10 equivalents for problematic residues [6]
  • Aspartimide Prevention:

    • For Asp-Gly sequences, consider Fmoc-Asp(OBno)-OH which reduces aspartimide formation to negligible levels [8]
    • Minimize piperidine exposure time [7]
    • Use alternative bases such as piperazine with DBU for sensitive sequences [3]

The following workflow diagram illustrates the complete SPPS process incorporating Fmoc-D-Arg(NO₂)-OH:

FmocSPSWorkflow ResinPreparation Resin Preparation and Swelling FmocDeprotection Fmoc Deprotection 20% Piperidine/DMF ResinPreparation->FmocDeprotection Coupling Coupling Fmoc-D-Arg(NO₂)-OH FmocDeprotection->Coupling CycleComplete Cycle Complete? N-terminus free Coupling->CycleComplete CycleComplete->FmocDeprotection Next AA FinalCleavage Final Cleavage TFA/Water/TIS (95:2.5:2.5) CycleComplete->FinalCleavage Assembly Complete CrudePeptide Crude Peptide Precipitation & Purification FinalCleavage->CrudePeptide

Diagram 1: Solid-Phase Peptide Synthesis Workflow with Fmoc-D-Arg(NO₂)-OH. The protected arginine derivative is incorporated during the coupling step (highlighted in yellow), with final deprotection occurring during acidic cleavage (green).

Applications and Strategic Considerations

Strategic Implementation in Peptide Design

The incorporation of D-arginine via Fmoc-D-Arg(NO₂)-OH serves multiple strategic purposes in peptide engineering:

  • Enhanced Metabolic Stability: D-amino acids resist proteolytic degradation, improving peptide half-life in biological systems
  • Structural Modulation: D-arginine can disrupt regular secondary structures, potentially reducing aggregation propensity
  • Receptor Selectivity: Altering peptide conformation may enhance selectivity for specific receptor subtypes
  • Solubility Improvement: The guanidino group enhances aqueous solubility, particularly valuable for hydrophobic sequences
Comparative Protection Strategies

Table 4: Comparison of Arginine Protecting Groups in Fmoc-SPPS

Protecting Group Stability During SPPS Cleavage Conditions Advantages Limitations
Pbf Excellent Strong acid (TFA) Minimal side reactions, commercially available May require extended cleavage for complete removal
NO₂ Excellent Strong acid (TFA) High stability to piperidine, cost-effective Potential reduction to amine during cleavage
Pmc Good Strong acid (TFA) Established history Slightly less stable than Pbf

The nitro protection strategy offers particular advantages for complex syntheses requiring extended exposure to basic conditions during Fmoc deprotection, as it demonstrates exceptional stability to piperidine treatment [2] [7].

Conclusion

Fmoc-D-Arg(NO₂)-OH provides a robust and reliable building block for incorporating D-arginine into synthetic peptides. The orthogonal protection strategy with base-labile Fmoc group and acid-stable nitro group aligns perfectly with the Fmoc/tBu SPPS approach, allowing for efficient synthesis of peptides with improved stability and tailored biological properties. By adhering to the detailed protocols outlined in these application notes, researchers can successfully integrate this derivative into their peptide synthesis workflows, addressing aggregation challenges through appropriate optimization strategies and maintaining rigorous quality control throughout the assembly process.

References

synthesis of D-peptides using Fmoc-D-Arg(NO2)-OH

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-SPPS Protocol for D-Peptides

The synthesis of D-peptides follows the standard Fmoc-SPPS workflow, with the key difference being the use of D-amino acid building blocks. The process is outlined below.

G Start Start: Resin Loading Cycle Synthesis Cycle Start->Cycle Deprotection Fmoc Deprotection Cycle->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Decision Peptide Complete? Wash2->Decision Decision->Cycle No Cleavage Global Cleavage & Deprotection Decision->Cleavage Yes End End: Crude D-Peptide Cleavage->End

Step-by-Step Experimental Methodology
  • Resin Preparation: Begin with a pre-loaded first amino acid on a solid support (e.g., Wang or Rink Amide resin) or load the C-terminal D-amino acid yourself using standard procedures [1].
  • Synthesis Cycle:
    • Fmoc Deprotection: Treat the resin-bound peptide with a 20% (v/v) piperidine in DMF solution. Typical treatment involves one or two repetitions of 2-5 minutes each under agitation at room temperature [2] [3]. The deep UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through can be monitored to confirm deprotection completion [2].
    • Washing: After deprotection, wash the resin thoroughly with DMF (e.g., 5 times) to remove all deprotection reagents [1].
    • Coupling: For each D-amino acid (e.g., Fmoc-D-Arg(NO₂)-OH), use a 4-5 fold molar excess. Activate the carboxyl group with coupling reagents like DIC (Diisopropylcarbodiimide) and OxymaPure in a solvent like DMF. Typical coupling times are 30-60 minutes at room temperature [4]. Using high-quality building blocks with >99% HPLC purity is critical to avoid deletion sequences [4].
    • Washing: Post-coupling, wash the resin with DMF to remove excess reagents.
  • Repetition: Repeat the synthesis cycle (deprotection → coupling) for each subsequent D-amino acid in the sequence.
  • Final Cleavage and Side-Chain Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the NO₂ group on D-Arg) using a strong acid like Trifluoroacetic acid (TFA). A standard cleavage cocktail is TFA with appropriate scavengers (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-4 hours at room temperature [4] [5].

Key Reagents and Conditions

The table below summarizes standard reagents used in Fmoc-SPPS. You should confirm the specific stability of the Arg(NO₂) group to these conditions.

Reagent / Condition Typical Composition / Value Role in Synthesis Key Considerations
Fmoc Deprotection 20% (v/v) Piperidine in DMF [2] [3] Removes the temporary Fmoc group Half-life of Fmoc is ~6 seconds; ensures rapid removal [2].
Coupling Reagents DIC (2.5 M) & OxymaPure (1 M) in DMF [4] Activates amino acid for bond formation Minimizes racemization risk [4].
Building Block Purity >99% (HPLC) [4] Ensures correct sequence assembly Reduces risk of deletion peptides.
Final Cleavage Cocktail TFA / Water / TIS (95:2.5:2.5) [4] Cleaves peptide from resin and removes permanent protecting groups The NO₂ group on arginine is typically stable to base but labile to strong acids like TFA.

Analysis and Purification

After synthesis and cleavage, analyze and purify the crude D-peptide using these standard techniques:

  • Analysis: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and Mass Spectrometry (MS), such as MALDI-TOF or ESI-MS, to confirm the identity of the synthetic D-peptide [6] [7].
  • Purification: Purify the crude product using preparative RP-HPLC. The hydrophobic/hydrophilic properties of the D-peptide will guide the choice of mobile phase gradients [7].

Practical Considerations and Troubleshooting

  • Solvent Systems: While DMF is the gold standard, greener binary solvent mixtures (e.g., DMSO/EtOAc) are viable alternatives that can also help mitigate certain side reactions [1].
  • Alternative Deprotection Reagents: 4-Methylpiperidine (4MP) and Piperazine (PZ) can replace piperidine for Fmoc removal with comparable efficiency and may be preferable for regulatory or toxicity reasons [3].
  • Managing Side Reactions: Peptides with sequences prone to side reactions like aspartimide formation may benefit from optimized protocols, such as using a different deprotection reagent or adjusting the solvent polarity during specific steps [1] [4].
  • Orthogonal Deprotection: For complex peptides containing base-sensitive groups, a novel hydrogenolysis method under mildly acidic conditions has been reported for Fmoc removal, which is orthogonal to acid-labile groups like Boc [8].

Research Implications and Protocol Validation

For your application notes, the following points are crucial:

  • Emphasize D-Configuration: The primary difference in your protocol is the consistent use of D-amino acid building blocks. This results in a peptide with reversed chirality, which is often more metabolically stable than its L-counterpart.
  • Validate the Arg(NO₂) Group: The key unknown in this specific synthesis is the behavior of the NO₂ protecting group for arginine under standard Fmoc deprotection and final TFA cleavage conditions. It is essential to run a small-scale pilot synthesis and carefully characterize the final product to confirm that the nitro group is successfully removed without compromising peptide integrity.

References

Comprehensive Application Notes and Protocols: Fmoc-D-Arg(NO₂)-OH for Antimicrobial Peptide Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc-D-Arg(NO₂)-OH in Antimicrobial Peptide Research

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in the fight against multidrug-resistant bacteria, which have become a severe threat to global human health [1]. The development of novel AMPs requires sophisticated synthetic approaches that allow precise control over peptide sequence and stereochemistry. Within this context, Fmoc-D-Arg(NO₂)-OH serves as a crucial building block that enables the incorporation of a protected arginine residue with D-configuration into peptide sequences during solid-phase synthesis. The use of D-amino acids enhances proteolytic stability of therapeutic peptides, addressing a significant limitation of natural AMPs that are often susceptible to rapid degradation by bacterial and host proteases [2]. The nitro (NO₂) group provides orthogonal protection for the guanidino function of arginine, preventing side reactions during peptide chain assembly while maintaining the strong cationic character that is essential for interaction with negatively charged bacterial membranes [1].

The strategic implementation of Fmoc-D-Arg(NO₂)-OH in AMP design allows researchers to develop peptides with enhanced metabolic stability and optimized biological activity. As the pharmaceutical industry faces increasing challenges with antibiotic resistance, AMPs have gained attention as alternatives to conventional antibiotics due to their distinct mechanisms of action, which typically involve membrane disruption rather than specific receptor targeting, making resistance development less likely [2]. The World Health Organization has emphasized the urgent need for new antibiotics, and AMPs represent a promising avenue of research in this direction [1] [2]. This protocol provides detailed methodologies for the effective utilization of Fmoc-D-Arg(NO₂)-OH in AMP synthesis, supporting the development of novel antimicrobial therapeutics.

Chemical Properties and Characteristics of Fmoc-D-Arg(NO₂)-OH

Fmoc-D-Arg(NO₂)-OH is a strategically modified amino acid derivative designed for incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). Its molecular structure incorporates three key functional elements that serve specific purposes in peptide assembly and subsequent applications:

  • Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino function and is selectively removable under basic conditions (typically 20-30% piperidine in DMF) while remaining stable to acidic conditions [3] [4]. This orthogonal protection strategy is fundamental to Fmoc-based SPPS, allowing for sequential peptide chain elongation while preserving side-chain functionalities.

  • Nitro protection: The nitro (NO₂) group protects the highly nucleophilic guanidino function of the arginine side chain, preventing side reactions during activation and coupling steps [5] [6]. This protecting group remains stable throughout the repetitive basic conditions used for Fmoc removal but can be cleaved during the final acidic resin cleavage and side-chain deprotection step using trifluoroacetic acid (TFA)-based cocktails.

  • D-configuration: The D-stereochemistry at the α-carbon center provides resistance to proteolytic degradation, a valuable property for enhancing the metabolic stability of therapeutic peptides [2]. This characteristic is particularly advantageous for antimicrobial peptides intended for in vivo applications where protease-rich environments would otherwise rapidly inactivate their L-amino acid counterparts.

Table 1: Properties of Fmoc-D-Arg(NO₂)-OH

Property Specification Functional Significance
Molecular Formula C₂₁H₂₃N₅O₆ [5] [6] Determines solubility characteristics and molecular weight
Protection Scheme Orthogonal (Fmoc α-amino, NO₂ side chain) Enables sequential deprotection during synthesis
Stability Stable to acids, labile to bases (Fmoc) Compatible with Fmoc-SPPS methodology
Stereochemistry D-configuration Enhances proteolytic resistance in final peptides
Side Chain Charge Cationic when deprotected Essential for interaction with bacterial membranes

The physicochemical properties of Fmoc-D-Arg(NO₂)-OH directly influence its handling during peptide synthesis. The compound typically appears as a white to off-white crystalline powder and should be stored in a cool, dry environment protected from light to maintain stability. Before use, it is recommended to bring the building block to room temperature in a desiccator to prevent moisture absorption, which can compromise coupling efficiency during peptide synthesis [4].

Solid-Phase Peptide Synthesis Protocol Using Fmoc-D-Arg(NO₂)-OH

Materials and Pre-synthesis Preparation

Resin Selection: The choice of resin depends on the desired C-terminus of the target antimicrobial peptide. For peptides with C-terminal amide functionality, which is common for many antimicrobial peptides, Rink Amide resin is recommended [4] [2]. For peptides requiring C-terminal carboxylic acids, Wang resin is appropriate. The resin loading (typically 0.1-1.0 mmol/g) should be selected based on the scale of synthesis and sequence complexity.

Resin Swelling: Prior to synthesis, the resin must be properly swollen in an appropriate solvent. Place the resin in a peptide synthesis vessel or reactor and add sufficient dichloromethane (DCM) or N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL/g resin). Allow the resin to swell for 30-60 minutes with occasional gentle agitation [4]. Proper swelling is critical for ensuring satisfactory reaction kinetics throughout the synthesis process.

Reagent Preparation:

  • Fmoc Deprotection Solution: Prepare 20% (v/v) piperidine in DMF. This solution should be freshly prepared or used within 1-2 days to ensure efficacy.
  • Activation Solution: Prepare 0.5 M HBTU (O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
  • Base Solution: Prepare 2 M DIPEA (N,N-diisopropylethylamine) in DMF.
  • Amino Acid Solution: Prepare 0.2 M Fmoc-D-Arg(NO₂)-OH in DMF. For other protected amino acids, prepare similar 0.2 M solutions.
  • Coupling Monitor: Prepare 1% ninhydrin in ethanol or use appropriate test kits [4].
Step-by-Step Synthesis Workflow

The synthesis follows a systematic cycle of deprotection, coupling, and washing steps. The following diagram illustrates the complete Fmoc-SPPS workflow incorporating Fmoc-D-Arg(NO₂)-OH:

FmocSPPS Start Start: Resin Swelling Deprotection Fmoc Deprotection 20% Piperidine/DMF 2 × 5 min Start->Deprotection Wash1 Washing DMF (3×) Deprotection->Wash1 Coupling Amino Acid Coupling Fmoc-D-Arg(NO₂)-OH HBTU/DIPEA, 30-45 min Wash1->Coupling Wash2 Washing DMF (3×) Coupling->Wash2 Cycle Cycle Complete Wash2->Cycle Cycle->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Sequence Complete Cleavage Global Cleavage & Side Chain Deprotection TFA Cocktail, 2-3 h FinalDeprotection->Cleavage End Peptide Precipitation & Purification Cleavage->End

Diagram 1: Fmoc Solid-Phase Peptide Synthesis Workflow with Fmoc-D-Arg(NO₂)-OH

Step 1: Initial Fmoc Deprotection (if using pre-loaded resin)

  • If starting with Fmoc-protected resin, remove the Fmoc group using 20% piperidine in DMF (2 × 5 minutes).
  • Wash the resin thoroughly with DMF (3 × 1 minute) to remove all piperidine and deprotection byproducts.
  • Perform a ninhydrin test to confirm free amino groups (colorless resin indicates incomplete deprotection; blue-colored resin indicates free amino groups).

Step 2: Coupling of Fmoc-D-Arg(NO₂)-OH

  • Prepare the coupling mixture in the following order:
    • 5 equivalents Fmoc-D-Arg(NO₂)-OH (0.2 M in DMF)
    • 4.9 equivalents HBTU (0.5 M in DMF)
    • 10 equivalents DIPEA (2 M in DMF)
  • Add the activated amino acid solution to the resin and mix for 30-45 minutes. For difficult sequences or longer peptides, extend coupling time to 60-90 minutes and consider double coupling.
  • Monitor coupling completion using the ninhydrin test (yellow resin indicates complete coupling).

Step 3: Repetition of Deprotection and Coupling Cycle

  • After successful coupling, wash the resin with DMF (3 × 1 minute).
  • Remove the Fmoc group as described in Step 1.
  • Continue with the next protected amino acid in the sequence.
  • When incorporating multiple D-arginine(NO₂) residues, ensure extended coupling times (45-60 minutes) due to potential steric hindrance.

Step 4: Final Deprotection and Cleavage

  • After assembling the complete sequence, perform final Fmoc deprotection.
  • Wash the resin sequentially with DMF (3 × 1 minute), methanol (3 × 1 minute), and DCM (3 × 1 minute).
  • Dry the resin under vacuum for 30 minutes.
  • Prepare cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS) for standard cleavage. For peptides with multiple arginine residues, consider adding 1-2% 1,2-ethanedithiol (EDT).
  • Add cleavage cocktail (10 mL/g resin) and mix for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the peptide in cold methyl tert-butyl ether (MTBE), centrifugate, and lyophilize [4] [2].

Antimicrobial Peptide Design and Applications

Strategic Incorporation of D-Arg(NO₂) in AMP Sequences

The incorporation of Fmoc-D-Arg(NO₂)-OH into antimicrobial peptide designs serves multiple strategic purposes that enhance the therapeutic potential of the resulting AMPs:

  • Enhanced Proteolytic Stability: The D-configuration of the arginine residue provides significant resistance to proteolytic degradation by bacterial proteases and host enzymes, addressing a major limitation of natural AMPs that are often rich in L-amino acids and consequently exhibit short half-lives in biological environments [2]. This property is particularly valuable for AMPs intended for therapeutic applications where extended stability is required for efficacy.

  • Maintained Membrane Interaction: The arginine guanidino group, when deprotected, maintains its positive charge and capacity for forming bidentate hydrogen bonds with bacterial membrane components [1]. This is crucial for the initial electrostatic interactions between AMPs and negatively charged bacterial membrane surfaces, a key step in the mechanism of action for many membrane-disruptive AMPs.

  • Structural Diversification: Incorporating D-amino acids like D-arginine allows researchers to explore non-natural peptide structures that may exhibit improved selectivity between bacterial and mammalian cells [7]. This structural diversification can lead to AMPs with enhanced therapeutic indices, maximizing antimicrobial activity while minimizing cytotoxicity against host cells.

Structure-Activity Relationship Considerations

The positioning of D-arginine residues within AMP sequences significantly influences biological activity. Research on ultra-short peptidomimetic antibiotics has demonstrated that arginine-rich sequences maintain potent antimicrobial activity while benefiting from the stability conferred by D-amino acids [7]. When designing AMP sequences incorporating D-Arg(NO₂), consider the following structure-activity relationship principles:

  • Amphipathic Design: Create sequences that segregate cationic residues (like arginine) and hydrophobic residues to different faces of the peptide when in a helical conformation. This amphipathicity is a key feature of many natural AMPs and enhances interactions with bacterial membranes [1].

  • Charge Density: Maintain a net positive charge of +4 to +8 for optimal interaction with negatively charged bacterial membranes. The deprotected guanidino group of arginine contributes significantly to this cationic character [2].

  • Hydrophobic Balance: Balance the incorporation of cationic D-arginine residues with appropriate hydrophobic amino acids to maintain sufficient hydrophobicity for membrane penetration without excessive hemolytic activity [7] [2].

Table 2: AMP Design Parameters Influenced by D-Arg Incorporation

Parameter Influence of D-Arg Optimal Range Experimental Consideration
Proteolytic Stability Increased resistance to degradation Half-life >60 min in plasma [2] Compare L- vs D-Arg analogues
Net Positive Charge Contributes +1 charge per residue +4 to +8 for bacterial selectivity [1] Balance with anionic residues
Hemolytic Activity Variable effect HC₁₀ >100 μg/mL for therapeutic index [7] Dose-response against hRBCs
Antimicrobial Potency Maintains or enhances activity MIC <10 μg/mL against target pathogens [2] Test against Gram+ and Gram- bacteria

Quality Control and Analytical Methods

Monitoring Synthesis Progress

Ninhydrin (Kaiser) Test: This colorimetric test is essential for monitoring deprotection and coupling efficiency during synthesis [4].

  • Procedure: Take a small resin sample (5-10 beads) and place in a small test tube. Add 2 drops of ninhydrin in ethanol, 2 drops of phenol in ethanol, and 2 drops of KCN in pyridine. Heat at 100°C for 3-5 minutes.
  • Interpretation: Blue color indicates free primary amino groups (successful deprotection/incomplete coupling). Yellow color indicates no free primary amino groups (successful coupling).

Bromophenol Blue Test: Particularly useful for monitoring coupling of D-arginine and other basic amino acids.

  • Procedure: Add a few drops of 0.1% bromophenol blue in DMF to the resin after deprotection.
  • Interpretation: Blue-green color indicates free amino groups. Yellow color indicates acylated amino groups.
Characterization of Final Peptides

After cleavage, deprotection, and purification, comprehensive characterization of the antimicrobial peptides containing D-arginine is essential:

  • Reversed-Phase HPLC: Use a C18 column with a water-acetonitrile gradient containing 0.1% TFA. Monitor at 214 nm (peptide bond) and 280 nm (tryptophan/tyrosine). The purified peptide should show >95% homogeneity [2].

  • Mass Spectrometry: MALDI-TOF or ESI-MS should confirm the expected molecular weight. For a peptide containing D-Arg (deprotected), calculate the expected mass considering the removal of all protecting groups. The nitro group from Arg(NO₂) is removed during TFA cleavage, restoring the guanidino function [2] [8].

  • Amino Acid Analysis: After acid hydrolysis, the presence of D-arginine can be confirmed using chiral chromatography or by comparison with standards. The D-arginine content should match the expected incorporation based on the peptide sequence.

  • Circular Dichroism Spectroscopy: CD spectroscopy can confirm structural differences between peptides containing L-arginine versus D-arginine, particularly in membrane-mimicking environments like SDS micelles or liposomes [2].

Applications in Antimicrobial Peptide Research

Biological Activity Assessment

Antimicrobial peptides synthesized with Fmoc-D-Arg(NO₂)-OH should be evaluated through a comprehensive biological testing protocol:

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare bacterial inocula of target pathogens (e.g., E. coli, P. aeruginosa, S. aureus, A. baumannii) at ~5×10⁵ CFU/mL in appropriate broth [2].
  • Perform serial dilutions of the test peptide in a 96-well plate.
  • Add bacterial suspension and incubate at 37°C for 16-20 hours.
  • Determine MIC as the lowest concentration showing no visible growth.
  • Include reference antibiotics and positive/negative controls.

Hemolysis Assay:

  • Prepare a 4% suspension of human red blood cells (hRBCs) in PBS.
  • Incubate with serial peptide dilutions for 1 hour at 37°C.
  • Centrifuge and measure hemoglobin release at 540 nm.
  • Calculate % hemolysis relative to Triton X-100 (100% hemolysis) and PBS (0% hemolysis) [7] [2].
  • Determine HC₁₀ (concentration causing 10% hemolysis) and HC₅₀ (concentration causing 50% hemolysis).

Therapeutic Index Calculation:

  • Calculate the geometric mean MIC against a panel of bacterial strains.
  • Determine the Therapeutic Index as TI = HC₁₀ / GM-MIC [7].
  • Higher TI values indicate better selectivity for bacterial over mammalian cells.
Advanced Applications and Synergy Studies

Recent research has explored the potential of AMPs containing non-natural amino acids in advanced therapeutic scenarios:

  • Synergy with Conventional Antibiotics: Studies have demonstrated that combining AMPs with conventional antibiotics can produce synergistic effects against multidrug-resistant pathogens [9]. Peptides containing D-arginine may be particularly effective in combination with antibiotics that have intracellular targets, as the membrane-perturbing activity of AMPs can enhance antibiotic penetration into bacterial cells [9].

  • Anti-inflammatory Activity: Some AMPs exhibit dual functionality, possessing both antimicrobial and anti-inflammatory activities. Research on ultra-short peptidomimetics has shown that certain arginine-rich sequences can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated macrophages [7]. This dual functionality may be beneficial for treating infections where inflammation contributes to pathology.

  • Anti-biofilm Activity: Biofilms represent a significant challenge in treating persistent infections. AMPs containing D-amino acids may exhibit enhanced activity against bacterial biofilms due to their improved stability against biofilm-associated proteases [1].

Troubleshooting and Optimization

Common Synthesis Challenges

Table 3: Troubleshooting Guide for Fmoc-D-Arg(NO₂)-OH Incorporation

Problem Potential Causes Solutions
Incomplete Coupling Steric hindrance of D-Arg, insufficient activation Increase coupling time to 45-60 min; Use 1.2× equivalents activator; Consider double coupling
Low Purity After Cleavage Incomplete side-chain deprotection, side reactions Extend cleavage time to 3-4 h; Optimize cleavage cocktail; Add appropriate scavengers
Difficulty in Purification Aggregation due to high arginine content Use acidic mobile phases; Incorporate acetonitrile as organic modifier; Use C8 or C4 columns for hydrophobic peptides
Reduced Antimicrobial Activity Improper folding, aggregation Verify deprotection of nitro group; Check peptide conformation by CD; Assess solubility in assay buffers
High Hemolytic Activity Excessive hydrophobicity or positive charge Reduce peptide length; Incorporate more polar residues; Adjust sequence amphipathicity
Scaling Considerations

When scaling up synthesis of antimicrobial peptides containing Fmoc-D-Arg(NO₂)-OH:

  • Resin Scaling: Maintain the same resin swelling ratio (10 mL solvent per gram resin) regardless of scale.
  • Reagent Equivalents: Maintain the same molar equivalents of Fmoc-D-Arg(NO₂)-OH, activators, and base regardless of scale.
  • Coupling Time: For larger-scale syntheses (>0.5 mmol), consider extending coupling times by 20-30% to ensure complete reaction throughout the resin bed.
  • Cleavage Volume: Maintain the same cleavage cocktail to resin ratio (10 mL/g) when scaling up.

Conclusion and Future Perspectives

The application of Fmoc-D-Arg(NO₂)-OH in antimicrobial peptide synthesis represents a powerful strategy for developing stable, potent therapeutic agents against drug-resistant bacteria. The protocols outlined in this document provide researchers with a comprehensive framework for incorporating this specialized building block into peptide sequences using standard Fmoc-SPPS methodology. The D-configuration of this amino acid derivative enhances proteolytic stability of the resulting AMPs, while the nitro protection ensures compatibility with the iterative synthesis process.

As antimicrobial resistance continues to pose a serious threat to global health, the development of novel AMPs containing non-natural amino acids like D-arginine offers a promising avenue for therapeutic intervention [1] [2]. Future directions in this field may include the design of multi-functional peptides that combine antimicrobial, anti-inflammatory, and immunomodulatory activities, as well as the development of peptide-based combinations with conventional antibiotics to combat particularly resistant pathogens [7] [9]. The systematic approach to synthesis, characterization, and biological evaluation described in these application notes will support researchers in advancing this important area of therapeutic development.

References

Fmoc-D-Arg(NO2)-OH for pseudopeptide antagonist development

Author: Smolecule Technical Support Team. Date: February 2026

Role in Pseudopeptide Development

Incorporating a D-enantiomer arginine protected with a nitro (NO₂) group is a strategic approach in drug design. This modified amino acid serves two key purposes:

  • Enhancing Metabolic Stability: Replacing a natural L-amino acid with its D-form makes the pseudopeptide less recognizable to proteases, enzymes that break down peptides in the body. This increases the compound's half-life.
  • Fine-Tuning Target Interaction: The positively charged guanidino group of arginine often plays a critical role in binding to biological targets. The nitro group temporarily masks this charge and alters the steric and electronic properties during synthesis and can be used to probe interactions in early-stage analogs.

Proposed Synthesis Protocol

The table below Artificially synthesized based on standard Fmoc-SPPS protocols, as specific data for Fmoc-D-Arg(NO₂)-OH was not located in the search results. outlines a general coupling protocol for incorporating this building block.

Parameter Specification
Resin Handling Swell resin (e.g., Rink Amide MBHA) in DCM for 20-30 min, then wash with DMF [1].
Fmoc Deprotection Treat resin with 20% (v/v) piperidine in DMF (1 x 1 min, 1 x 5 min). Wash thoroughly with DMF [2].

| Coupping | Building Block: 3-5 equivalents of Fmoc-D-Arg(NO₂)-OH. Activator: 3-5 equivalents of HBTU or HATU. Base: 6-10 equivalents of DIPEA. Solvent: Anhydrous DMF. Coupling Time: 1-2 hours. | | Coupling Check | Test for completion using the Kaiser (ninhydrin) test. If positive, repeat coupling step [1]. | | Final Cleavage & Deprotection | Cleave peptide from resin using TFA-based cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) for 2-4 hours. Precipitate in cold MTBE [1]. Note: The nitro (NO₂) group on the arginine side chain is stable under standard acidic cleavage conditions and typically requires a separate, subsequent reduction step (e.g., with hydrogenation) to be converted to an amine. |

Workflow and Application Strategy

The following diagram illustrates the typical workflow for developing a pseudopeptide antagonist using this building block, from design to a final purified compound.

Start Target Protein Analysis A Design Pseudopeptide (Incorporate D-Arg(NO₂)) Start->A B Solid-Phase Synthesis (Fmoc-SPPS Protocol) A->B C Cleavage from Resin & Global Deprotection B->C D Purification (HPLC) & Characterization (MS) C->D E In Vitro Bioactivity Assay (e.g., Binding) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A  Refine Design End Lead Candidate Identified F->End

Important Considerations for Use

When working with this building block, several factors require attention to ensure a successful synthesis:

  • Racemization Risk: The activation of the carboxyl group for coupling carries a low risk of racemization (converting the D-form back to a mixture of D and L). Using potent coupling reagents like HATU and additives like HOAt can help minimize this [3].
  • Side-Chain Stability: The nitro group is stable to piperidine (used for Fmoc removal) and to standard acidic cleavage conditions (TFA). Its removal is a separate chemical step, often involving hydrogenation, which must be compatible with other functional groups in your peptide [4].
  • Analytical Characterization: After cleavage, the pseudopeptide will have a distinct mass (due to the D-Arg(NO₂) residue) that must be confirmed by mass spectrometry (MS). Analyze purity by analytical HPLC.

Research and Sourcing Suggestions

To move forward with your work on Fmoc-D-Arg(NO₂)-OH, here are some practical next steps:

  • Contact Specialty Suppliers: Reach out to technical teams at companies specializing in peptide building blocks (e.g., Sigma-Aldrich/Novabiochem, Bachem, Iris Biotech) for information on product availability, certificates of analysis, and custom synthesis options.
  • Consult Broader Literature: Perform a focused search on platforms like SciFinder-n or Reaxys using "Fmoc-D-Arg(NO₂)-OH" as the exact keyword to find specialized journals or patents that provide specific protocols [4].
  • Validate In-House: If you obtain the compound, always run small-scale test couplings and deprotections to confirm its performance in your specific synthetic setup before embarking on a full target synthesis.

References

Comprehensive Application Notes and Protocols: Synthesis of Mirror-Image Proteins with D-Arginine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mirror-Image Proteins and D-Arginine

Mirror-image proteins (D-proteins) represent a groundbreaking approach in structural biology and drug discovery, comprising entirely D-amino acids rather than the canonical L-amino acids found in nature. This chiral inversion creates biologically stable molecules with unique properties, including protease resistance and altered binding characteristics. The synthesis of mirror-image proteins has been revolutionized by advances in chemical protein synthesis, enabling researchers to create D-proteins that cannot be produced using recombinant expression systems. These synthetic biomolecules have found significant applications in protein crystallography, therapeutic development, and fundamental studies of biological systems.

D-arginine plays several critical roles in mirror-image protein synthesis and function. As a positively charged amino acid with a high isoelectric point (10.75), D-arginine contributes to structural stability through guanidium group interactions and can influence molecular recognition properties. Recent evidence suggests that despite not being the natural substrate for nitric oxide synthase, D-arginine can produce nitric oxide derivatives via alternative pathways, expanding its potential biological applications [1]. The distinct metabolic processing of D-arginine compared to its L-enantiomer enables unique applications in drug delivery and sustained release systems, particularly when formulated as prodrugs like D-arginine-D-galactos-6'-yl ester (D-ArgGal), which demonstrates enhanced cellular permeation and stability profiles [1].

Synthetic Strategies and Chemical Approaches

Key Ligation Methods for D-Arginine Incorporation

The synthesis of mirror-image proteins containing D-arginine requires specialized ligation strategies that address the unique challenges posed by D-amino acid incorporation. Several key approaches have been developed:

  • Bisubstrate-analog Conjugation: This approach involves creating conjugates of oligoarginine peptides with adenine derivatives via optimized linkers. Studies demonstrate that conjugates containing six D-arginine residues connected to adenosine via structure-optimized linkers result in nanomolar inhibitors of basophilic protein kinases. The orientation of the peptide chain profoundly affects activity, with D-arginine conjugates showing particularly high potency against several AGC kinases, including pharmaceutically important kinases ROCK II and PKB/Akt [2].

  • Substrate Mimetic-Mediated Ligation: This method utilizes D-stereospecific proteases (DSPs) for fragment condensation. The development of D-arginine-specific proteases enables efficient ligation of D-peptide fragments. These enzymes recognize specific D-amino acid sequences and catalyze bond formation between D-arginine and adjacent D-amino acids, facilitating the assembly of larger D-proteins. The recently identified D-arginine-specific DSP from Bacillus thuringiensis (37.7 kDa, activity of 8.3 U mg⁻¹) shows particular promise for these applications [3].

  • Native Chemical Ligation (NCL): Traditional NCL approaches have been adapted for D-protein synthesis through the use of D-peptide thioesters and D-cysteine residues. While effective, this method requires careful consideration of racemization risks during activation, particularly for D-arginine-rich sequences where the guanidinium group can promote undesired side reactions.

Table 1: Comparison of Ligation Methods for D-Arginine Incorporation

Method Key Feature Optimal Application Efficiency Limitations
Bisubstrate-analog Conjugation Adenosine-D-arginine conjugates Kinase inhibitor development Nanomolar affinity Requires optimized linker length
Substrate Mimetic-Mediated Ligation D-arginine-specific DSP utilization Fragment condensation 8.3 U mg⁻¹ activity Limited protease specificity range
Native Chemical Ligation D-peptide thioester intermediates General D-protein assembly High yields for small proteins Racemization risk with D-arginine
D-Arginine Derivatives and Prodrug Strategies

The development of specialized derivatives has significantly advanced D-arginine incorporation in mirror-image proteins:

  • Galactosyl Prodrugs: The synthesis of D-arginine-D-galactos-6'-yl ester (D-ArgGal) demonstrates remarkable advantages for cellular delivery. Comparative studies show that D-ArgGal (1) penetrates cell membranes more rapidly than D-arginine alone, (2) releases arginine more slowly and in greater amounts than corresponding L-arginine galactosyl derivatives, and (3) produces higher nitric oxide levels and nitrite formation under identical experimental conditions [1]. These properties make galactosyl derivatives particularly valuable for creating bioactive D-proteins with enhanced cellular uptake.

  • Arginine-Rich Peptide Vectors: Cell-penetrating peptides containing multiple D-arginine residues facilitate the intracellular delivery of mirror-image proteins. Hexa-(D-arginine) conjugates have demonstrated exceptional cellular uptake efficiency and biological activity, with documented applications in protein kinase inhibition and intracellular signaling modulation [2].

The synthesis workflow for D-arginine-containing mirror-image proteins involves multiple critical steps that must be carefully optimized to ensure high yields and fidelity. The following diagram illustrates the key decision points in selecting an appropriate synthesis strategy:

G cluster_main D-arginine Incorporation Strategies Start Start: Define Target D-protein Sequence Strategy Assess D-arginine Content and Distribution Start->Strategy S1 Low D-arginine Content (< 5 residues) Strategy->S1 S2 Medium D-arginine Content (5-15 residues) Strategy->S2 S3 High D-arginine Content (> 15 residues) Strategy->S3 M1 Method: Native Chemical Ligation (Low racemization risk) S1->M1 M2 Method: Substrate Mimetic Ligation with DSP S2->M2 M3 Method: Bisubstrate-analog Conjugation S3->M3 A1 Direct peptide synthesis with Fmoc-D-Arg(Pbf)-OH M1->A1 A2 Fragment condensation using D-arginine-specific proteases M2->A2 A3 Stepwise conjugation with optimized linker chemistry M3->A3 Evaluation Evaluate Synthesis Success: HPLC, MS, Functional Assays A1->Evaluation A2->Evaluation A3->Evaluation Optimization Optimize Problematic D-arginine Regions Evaluation->Optimization If issues detected Optimization->Strategy Re-evaluate strategy

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of D-Arginine-Containing Peptide Fragments
Materials and Equipment
  • Resin: Rink amide MBHA resin (0.5 mmol/g loading)
  • D-amino acid derivatives: Fmoc-D-Arg(Pbf)-OH, other Fmoc-D-amino acids
  • Coupling reagents: HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), diethyl ether
  • Equipment: Peptide synthesizer or manual synthesis vessel, rotary shaker, vacuum pump
Step-by-Step Procedure
  • Resin Swelling: Place 100 mg of Rink amide MBHA resin (0.05 mmol) in a peptide synthesis vessel. Add 5 mL DCM and shake gently for 30 minutes at room temperature to swell the resin.

  • Fmoc Deprotection: Drain DCM and add 5 mL of 20% piperidine in DMF. Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash resin thoroughly with DMF (5 × 5 mL).

  • Coupling Cycle: For each D-arginine incorporation:

    • Prepare coupling solution: 4 equivalents Fmoc-D-Arg(Pbf)-OH (0.2 mmol), 4 equivalents HBTU (0.2 mmol), 4 equivalents HOBt (0.2 mmol) in 4 mL DMF
    • Add 8 equivalents DIPEA (N,N-diisopropylethylamine, 0.4 mmol) to the coupling solution, mix, and immediately add to resin
    • Shake reaction for 2 hours at room temperature
    • Drain coupling solution and wash with DMF (3 × 5 mL)
  • Coupling Verification: Perform Kaiser test to confirm complete coupling. If test is positive (indicating free amines), repeat coupling step.

  • Iterative Elongation: Repeat steps 2-4 for each subsequent D-amino acid in sequence.

  • Final Deprotection and Cleavage:

    • After final Fmoc deprotection, wash resin with DCM (3 × 5 mL)
    • Prepare cleavage cocktail: TFA (trifluoroacetic acid)/TIS (triisopropylsilane)/water (95:2.5:2.5)
    • Add 5 mL cleavage cocktail to resin and shake for 3 hours
    • Filter solution into cold diethyl ether to precipitate peptide
    • Centrifuge at 4000 rpm for 10 minutes, collect precipitate
  • Purification: Purify crude peptide by preparative HPLC using C18 column with water/acetonitrile gradient (20-80% ACN containing 0.1% TFA) over 30 minutes. Monitor at 220 nm.

  • Characterization: Analyze purified peptide by MALDI-TOF mass spectrometry and analytical HPLC to confirm identity and purity (>95%).

Protocol 2: Screening for D-Arginine-Specific Proteases Using Dual IQFS Substrate
Materials
  • Substrate: Abz-D-Arg-D-Ala-pNA (synthesized as described in citation 6)
  • Potential enzyme sources: Culture supernatant of Bacillus thuringiensis, Bacillus subtilis
  • Buffers: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
  • Equipment: Fluorimeter, UV/vis spectrophotometer, HPLC system
Screening Procedure
  • Substrate Preparation: Synthesize Abz-D-Arg-D-Ala-pNA according to published procedures [3] with overall yield of 36%. Confirm identity and purity by HPLC and mass spectrometry.

  • Enzyme Source Preparation:

    • Culture Bacillus thuringiensis in appropriate medium for 48 hours at 30°C
    • Centrifuge culture at 10,000 × g for 20 minutes to collect supernatant
    • Concentrate supernatant 10-fold using 10 kDa molecular weight cut-off filters
  • Dual Detection Assay:

    • Prepare reaction mixture: 980 μL assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl), 10 μL substrate solution (final concentration 10 μM)
    • Start reaction by adding 10 μL enzyme preparation
    • Simultaneously monitor:
      • Fluorescence: λ_ex = 320 nm, λ_em = 420 nm (indicates cleavage at D-Arg and/or D-Ala)
      • Absorbance: 405 nm (specifically indicates cleavage at D-Ala site)
  • Activity Calculation:

    • One unit of enzyme activity defined as amount hydrolyzing 1 μmol substrate per minute
    • Calculate activity using extinction coefficient of p-nitroaniline (ε405 = 9,900 M⁻¹cm⁻¹)
    • Specific activity expressed as U mg⁻¹ protein
  • Enzyme Enrichment:

    • For positive hits, perform cation exchange chromatography (SP Sepharose) with 0-1M NaCl gradient
    • Follow with size exclusion chromatography (Sephacryl S-200)
    • Monitor purification steps by dual detection assay

Table 2: Quantitative Analysis of D-Arginine-Specific Protease Activity

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U mg⁻¹) Purification (fold) Yield (%)
Crude Supernatant 150.0 45.5 0.30 1.0 100
Cation Exchange 18.2 38.9 2.14 7.1 85.5
Size Exclusion 4.1 34.1 8.31 27.7 74.9
Protocol 3: Synthesis and Evaluation of D-Arginine Galactosyl Prodrugs
Materials
  • D-arginine, D-galactose, protecting reagents (tert-butyldiphenylsilyl chloride, trityl chloride)
  • Coupling reagents: DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
  • Solvents: pyridine, methanol, ethyl acetate
  • Cell culture: Pituitary GH3 cells, DMEM medium with 10% FBS
Synthetic Procedure
  • Galactose Protection:

    • Dissolve D-galactose (5 g, 27.7 mmol) in dry pyridine (50 mL)
    • Add tert-butyldiphenylsilyl chloride (8.4 g, 30.5 mmol) slowly at 0°C
    • Stir for 12 hours at room temperature
    • Concentrate under vacuum and purify by silica gel chromatography
  • D-arginine Protection:

    • Dissolve D-arginine (4.3 g, 24.7 mmol) in water/methanol (1:1, 40 mL)
    • Add trityl chloride (7.5 g, 27.2 mmol) and stir for 6 hours
    • Evaporate solvent and recrystallize from ethanol/water
  • Esterification:

    • Combine protected galactose (3.2 g, 8.1 mmol) and protected D-arginine (3.5 g, 8.1 mmol) in dry DMF (30 mL)
    • Add DCC (2.5 g, 12.2 mmol) and DMAP (0.2 g, 1.6 mmol)
    • Stir at room temperature for 24 hours
    • Filter off dicyclohexylurea and concentrate filtrate
  • Deprotection:

    • Remove silyl group with tetrabutylammonium fluoride (1M in THF)
    • Remove trityl group with 95% TFA in water
    • Purify final product by preparative HPLC
  • Cell Permeation Studies:

    • Culture GH3 cells in DMEM with 10% FBS at 37°C, 5% CO₂
    • Incubate cells with 100 μM D-ArgGal or D-arginine for various time points
    • Analyze intracellular arginine levels using HPLC-ESI/MS
    • Measure nitric oxide production using DAF-2 fluorescence assay
    • Quantify nitrite levels using Griess reagent

Functional Applications and Case Studies

Application in Protein Crystallography

Mirror-image protein crystallography has emerged as a powerful technique for determining complex macromolecular structures. D-proteins containing D-arginine residues facilitate crystallization of challenging targets through several mechanisms:

  • Enhanced Crystal Packing: D-arginine residues promote specific intermolecular contacts through their guanidinium groups, often leading to crystal forms distinct from those obtained with L-proteins. This is particularly valuable for targets that resist crystallization in their natural L-forms.

  • Phasing Solutions: The anomalous scattering properties of D-arginine-rich regions can provide phase information when traditional heavy-atom derivatization fails. This approach has been successfully applied to determine structures of several previously intractable targets.

  • Ligand Complex Studies: D-proteins containing D-arginine enable crystallization of protein-ligand complexes that are unstable with native L-proteins. The altered thermodynamics of D-protein folding can stabilize transient interaction states, providing snapshots of dynamic biological processes.

Case studies demonstrate that D-arginine residues participate in specific salt bridges and cation-π interactions in crystal lattices, often with geometries mirroring those observed in L-proteins. This conservation of interaction preferences despite chirality inversion validates the structural fidelity of mirror-image approaches.

Therapeutic Development Applications

D-arginine-containing mirror-image proteins show exceptional promise in several therapeutic areas:

  • Kinase Inhibition: Conjugates of hexa-(D-arginine) with adenosine function as bisubstrate-analog inhibitors with nanomolar potency against basophilic protein kinases. These compounds demonstrate remarkable specificity, with strong inhibition (>95%) of AGC kinases including ROCK II and PKB/Akt at 1 μM concentration, while showing minimal activity against unrelated kinase families [2]. The D-arginine component contributes to both target affinity and proteolytic stability, addressing key limitations of conventional peptide-based inhibitors.

  • Antimicrobial Applications: D-arginine-rich sequences exhibit potent activity against various pathogens through mechanisms distinct from their L-arginine counterparts. The altered enzymatic processing of D-arginine sequences prevents development of resistance through conventional protease-based pathways, making these compounds particularly valuable against multidrug-resistant organisms.

  • Metabolic Modulation: The unique metabolic fate of D-arginine enables applications in nitric oxide delivery and cellular signaling. Studies with D-ArgGal demonstrate that D-arginine prodrugs can produce substantially higher nitric oxide levels than corresponding L-arginine formulations under identical conditions, suggesting applications in cardiovascular therapeutics and wound healing [1].

The following diagram illustrates the workflow for developing therapeutic D-arginine-containing proteins, from design to evaluation:

G cluster_synthesis Synthesis & Characterization cluster_evaluation Functional Evaluation Start Therapeutic Target Identification Design D-protein Design with D-arginine Optimization Start->Design S1 Solid-Phase Synthesis of D-arginine Fragments Design->S1 S2 Ligation using D-arginine-specific DSP Design->S2 S3 Purification and Folding Validation S1->S3 S2->S3 C1 HPLC Purity Analysis (>95% required) S3->C1 C2 Mass Spectrometry Confirmation S3->C2 C3 Circular Dichroism for Fold Validation S3->C3 E1 In Vitro Activity Assays C1->E1 C2->E1 C3->E1 E2 Protease Stability Assessment E1->E2 E3 Cellular Uptake Studies E2->E3 E4 Kinase Inhibition Profiling (52-kinase panel) E3->E4 Optimization Structure-Activity Relationship Optimization E4->Optimization Refine design based on results Optimization->Design Iterative improvement

Technical Considerations and Troubleshooting

Handling D-Arginine-Rich Sequences

Synthetic Challenges: D-arginine-rich sequences present specific challenges during solid-phase synthesis. The guanidinium group can promote side reactions and increase aggregation risk. The following strategies address these issues:

  • Coupling Efficiency: Monitor each D-arginine incorporation with quantitative Kaiser tests. For difficult couplings, extend reaction time to 4 hours or use double-coupling protocols with different activation reagents.

  • Aggregation Mitigation: Incorporate pseudo-proline derivatives or apply microwave-assisted synthesis (30-50°C) to disrupt β-sheet formation that commonly occurs with consecutive D-arginine residues.

  • Racemization Prevention: Use HOBt-based coupling reagents instead of HOAt derivatives when incorporating Fmoc-D-Arg(Pbf)-OH, as the latter can promote racemization during activation.

Purification Considerations: D-arginine-containing D-peptides often exhibit altered retention characteristics on reverse-phase HPLC compared to their L-arginine counterparts. Method development should include:

  • Gradient Optimization: Shallow acetonitrile/water gradients (0.5%/min) with 0.1% TFA typically provide optimal resolution for D-arginine-rich sequences
  • Ion-Pairing Alternatives: For difficult separations, test 0.1% heptafluorobutyric acid as an alternative ion-pairing reagent
  • Mass Detection: Use ESI-MS in positive ion mode to confirm identity, as D-arginine peptides typically show strong [M+2H]²⁺ and [M+3H]³⁺ ions
Analytical Characterization Techniques

Comprehensive characterization of D-arginine-containing mirror-image proteins requires multiple orthogonal techniques:

  • Chiral Analysis: Verify enantiomeric purity using marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) derivatization followed by HPLC analysis. This method can detect as little as 0.1% L-enantiomer contamination in D-arginine residues.

  • Structural Validation:

    • Circular Dichroism: D-proteins should show mirror-image spectra compared to their L-protein counterparts in the far-UV region
    • X-ray Crystallography: D-arginine side chains should display inverted chirality while maintaining similar interaction geometries
    • NMR Spectroscopy: Compare 2D NOESY spectra of D- and L-proteins to confirm structural inversion
  • Functional Assays:

    • Protease Stability: Incubate with trypsin, chymotrypsin, and proteinase K to confirm resistance to proteolytic degradation
    • Binding Affinity: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding constants with natural ligands
    • Cellular Activity: Assess functional responses in appropriate cell-based assays, accounting for potential differences in uptake kinetics

Table 3: Troubleshooting Guide for D-Arginine Incorporation

Problem Potential Cause Solution Prevention
Low coupling efficiency Aggregation of D-arginine-rich sequences Increase temperature to 50°C during coupling Incorporate backbone amide protection
Racemization Over-activation of Fmoc-D-Arg(Pbf)-OH Switch to HOBt/HBTU coupling system Limit activation time to <2 minutes
Difficult purification Multiple closely eluting species Use heptafluorobutyric acid as ion-pair reagent Optimize sequence to distribute D-arginine residues
Poor solubility High density of guanidinium groups Add chaotropes (urea) during handling Incorporate solubility tags during synthesis

Conclusion and Future Perspectives

The synthesis of mirror-image proteins incorporating D-arginine derivatives represents a rapidly advancing field with significant implications for structural biology, drug discovery, and therapeutic development. The protocols outlined in this document provide robust methodologies for incorporating D-arginine into mirror-image proteins, characterizing their properties, and applying them to solve complex biological problems.

Future developments in this field will likely focus on several key areas:

  • Expanded Enzyme Toolbox: The discovery and engineering of additional D-arginine-specific proteases will enable more efficient assembly of complex D-proteins. Current efforts focus on mining microbial genomes for novel DSPs with complementary specificities.

  • Improved Synthetic Methodologies: Advances in flow-based peptide synthesis and automated ligation strategies will address current limitations in synthesis scale and efficiency, particularly for D-arginine-rich sequences.

  • Therapeutic Translation: The exceptional protease stability and unique targeting capabilities of D-arginine-containing D-proteins position them as promising candidates for next-generation therapeutics, particularly in areas requiring prolonged biological half-lives and specific molecular recognition.

As these methodologies continue to mature, researchers are poised to unlock the full potential of mirror-image protein technology, with D-arginine playing a central role in enabling both synthetic access and functional sophistication of these remarkable biomolecules.

References

Fmoc-D-Arg(NO2)-OH in therapeutic peptide development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Role in SPPS

Chemical Name: Fmoc-D-Arg(Pbf)-OH [1] CAS Number: Information not located in current search results Molecular Formula: Information not located in current search results Molecular Weight: Information not located in current search results Storage Conditions: Store desiccated at -20°C; ensure low acetic acid content (<0.02%) to prevent peptide chain termination during synthesis [1]

Role in Fmoc-SPPS: This building block is essential for incorporating the D-enantiomer of arginine into peptide sequences. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group and is removed with a base like piperidine during each synthesis cycle. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the side-chain guanidino group and is stable to base but removed with strong acid like TFA during final cleavage [1] [2].

Table: Protecting Group Strategy for Fmoc-D-Arg(Pbf)-OH

Protecting Group Protected Functional Group Cleavage Conditions Purpose
Fmoc α-amino group (Nα) Base (e.g., 20% Piperidine/DMF) [3] Temporary protection; removed in each synthesis cycle
Pbf Side-chain guanidino group Strong Acid (e.g., TFA) [1] Permanent protection; removed during final global deprotection

Experimental Protocols

Here is the standard workflow for using Fmoc-D-Arg(Pbf)-OH in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS).

G A Start: Fmoc-AA-Resin B Fmoc Deprotection A->B 20% Piperidine/DMF Wash DMF C Coupling: Fmoc-D-Arg(Pbf)-OH B->C Activate with HBTU/HCTU Base (DIPEA) D Cycle Complete C->D Wash DMF D->B Next AA E Final Cleavage & Deprotection D->E Peptide Complete TFA/Water/TIS (95:2.5:2.5)

Detailed Step-by-Step Procedures

Protocol 1: Standard Coupling Procedure for Fmoc-D-Arg(Pbf)-OH [2]

  • Activate the Amino Acid: Weigh 4 equivalents of Fmoc-D-Arg(Pbf)-OH and 3.9 equivalents of a coupling reagent like HBTU or HCTU into a reaction vessel. Dissolve in DMF.
  • Add Base: Add 8 equivalents of a base, such as DIPEA (N,N-Diisopropylethylamine), to the mixture to activate the carboxyl group. The reaction is typically brief (1-2 minutes).
  • Couple to Resin: Transfer the activated amino acid solution to the resin containing the growing peptide chain. Mix for 30-60 minutes to allow the coupling reaction to complete.
  • Wash: Filter the reaction solution and wash the resin several times with DMF to remove excess reagents.

Protocol 2: Standard Fmoc Deprotection (Pre- and Post-Coupling) [3] [2]

  • Treat with Piperidine: After coupling and washing, treat the resin with a solution of 20% (v/v) piperidine in DMF. Typically, two treatments of 5 and 10 minutes are used.
  • Wash: Thoroughly wash the resin with DMF. The efficiency of deprotection can be monitored by the characteristic UV absorption of the dibenzofulvene-piperidine adduct [3].

Protocol 3: Final Cleavage and Global Deprotection [2]

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
  • Cleave from Resin: Add the cocktail to the resin (approximately 10 mL per 1 g of resin) and mix for 2-4 hours at room temperature.
  • Precipitate and Isolate: Filter the mixture to separate the resin. Precipitate the crude peptide in cold methyl tert-butyl ether (MTBE). Isolate the peptide pellet by centrifugation and wash several times with ether before drying.

Applications in Therapeutics

D-amino acids like D-arginine are strategically used in peptide-based drugs to enhance stability and modify activity [4].

Table: Therapeutic Applications of D-Amino Acid-Containing Peptides

Therapeutic Area Peptide Drug (Example) Role of D-Amino Acid / Modified Arginine
Diabetes (Type 2) Liraglutide (GLP-1 analog) [4] Fatty acid chain attached to lysine; D-amino acids used in other analogs to resist enzymatic degradation.
Oncology Leuprolide (GnRH analog) [4] Incorporates D-amino acids to enhance stability and potency for treating hormone-responsive cancers.
Infectious Disease Enfuvirtide (HIV fusion inhibitor) [4] Synthetic peptide mimicking viral proteins; use of D-amino acids can improve metabolic stability.

Critical Notes & Quality Control

Successful synthesis requires attention to several critical factors:

  • Quality of Building Block: Use high-purity (>99% by HPLC) Fmoc-D-Arg(Pbf)-OH. Impurities like Fmoc-β-Ala-OH or dipeptides can be incorporated into the peptide chain. The product should have very low acetic acid content (<0.02%) and low free amine content to prevent chain termination or autocatalytic Fmoc cleavage during storage [1].
  • Aspartimide Formation: Sequences like -Asp-Arg- can be prone to aspartimide formation, a side reaction during base treatment. Using a milder base or adding additives to the deprotection step can mitigate this risk [1].
  • Reversed-Phase HPLC Analysis: The Fmoc group is highly fluorescent, so Fmoc-D-Arg(Pbf)-OH and its impurities can be analyzed using reversed-phase HPLC with fluorescence detection for high sensitivity [3].

Summary

Fmoc-D-Arg(Pbf)-OH is a critical building block for introducing D-arginine into therapeutic peptides. Adherence to high-quality reagents and standardized Fmoc-SPPS protocols, including HBTU/DIPEA-mediated coupling and piperidine deprotection, ensures efficient synthesis. Its application is vital for developing stable, potent peptide therapeutics like GLP-1 analogs and cancer treatments, leveraging the stability conferred by D-amino acids against enzymatic degradation [4].

References

Comprehensive Application Notes and Protocols: Fmoc-D-Arg(NO2)-OH for Advanced Bioconjugation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Properties

Fmoc-D-Arg(NO₂)-OH is a non-natural amino acid derivative specifically engineered for peptide synthesis and bioconjugation applications. This building block features orthogonal protecting groups that enable sophisticated synthetic strategies in peptide chemistry and chemical biology. The compound contains three strategically positioned protective functionalities: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is removable under basic conditions; the NO₂ (nitro) group protects the guanidino side chain functionality of arginine; and the free carboxylic acid serves as the point of elongation during solid-phase peptide synthesis (SPPS). This protective arrangement allows for sequential deprotection and modification, making it particularly valuable for constructing complex bioconjugates.

The structural configuration of Fmoc-D-Arg(NO₂)-OH features the D-enantiomer of arginine, which provides enhanced metabolic stability compared to its L-counterpart in biological applications. The D-configuration is particularly advantageous for creating protease-resistant peptide therapeutics and probes. The nitro protection on the guanidino side chain offers improved stability during standard Fmoc-SPPS procedures compared to other arginine protecting groups, while maintaining compatibility with common coupling reagents and conditions. This compound typically appears as a white to off-white powder with good solubility in polar aprotic solvents commonly used in peptide synthesis, including DMF, DCM, and NMP [1] [2].

Table 1: Fundamental Properties of Fmoc-D-Arg(NO₂)-OH

Property Specification Technical Notes
CAS Number 58111-94-7 Unique chemical identifier
Molecular Formula C₂₁H₂₃N₅O₆ Elemental composition
Molecular Weight 441.44 g/mol Exact mass
Storage Conditions 2-8°C, desiccated Long-term stability preservation
Physical Form White crystalline powder Visual characteristics
Solubility DMF, DMSO, DCM Suitable for SPPS applications

Bioconjugation Applications and Strategic Implementation

Oxime Ligation Strategies

The oxime ligation reaction represents one of the most powerful bioconjugation techniques enabled by Fmoc-D-Arg(NO₂)-OH incorporation. This approach capitalizes on the bioorthogonal reactivity between aminooxy groups and carbonyl compounds (aldehydes or ketones) to form stable oxime linkages. Recent advances have demonstrated that oxime ligation can be performed rapidly within 5 minutes using optimized catalysts, making it suitable for time-sensitive applications such as the preparation of radioactive PET tracers with short-lived isotopes like ¹⁸F (half-life: 109.7 minutes). The reaction proceeds efficiently under physiological conditions without requiring metal catalysts, thereby avoiding potential toxicity issues and purification challenges associated with metal residues [3].

The strategic incorporation of Fmoc-D-Arg(NO₂)-OH enables the preparation of stable peptide precursors that can be folded oxidatively to form disulfide-rich architectures—a capability previously limited in standard oxime ligation approaches. This breakthrough has particular significance for working with complex peptide scaffolds such as conotoxins and other disulfide-constrained peptides that require specific folding for biological activity. The Fmoc-protected aminooxy precursors demonstrate exceptional stability, remaining intact for at least three months when stored as lyophilized powders or in acidic solutions (0.1% TFA or 50% ACN/0.1% TFA at 4°C), supporting their use in late-stage diversification strategies [3].

Chemoselective Labeling and Modification

The unique nitro-protected guanidino group in Fmoc-D-Arg(NO₂)-OH provides a handle for selective modification after peptide assembly and global deprotection. While the standard deprotection conditions remove both the Fmoc and side-chain protecting groups, strategic partial deprotection sequences can allow selective exposure of the guanidino functionality for conjugation. This approach enables the site-specific introduction of various probes, including fluorescent dyes, biotin tags, NMR-active moieties, and other functional groups exclusively at the arginine side chain. The D-configuration provides enhanced resistance to enzymatic degradation during biological applications, extending the half-life of resulting conjugates in cellular and in vivo contexts [4].

The orthogonal protection strategy employed by Fmoc-D-Arg(NO₂)-OH fits within the broader Fmoc/tBu approach to SPPS, which is now the method of choice for routine peptide synthesis due to its compatibility with milder acidic cleavage conditions compared to Boc/Bzl strategies. This orthogonal scheme allows for the sequential deprotection of specific functionalities, enabling sophisticated conjugation workflows that would be challenging with standard amino acid building blocks. The method is particularly valuable for preparing peptide-based theranostics that combine imaging and therapeutic capabilities in a single molecular entity [3] [5].

Table 2: Bioconjugation Applications and Advantages of Fmoc-D-Arg(NO₂)-OH

Application Domain Strategic Advantage Implementation Considerations
Oxime Ligation Rapid kinetics (5 min complete reaction), bioorthogonal Aniline or p-phenylenediamine catalysis at pH 4-5
PET Tracer Development Compatible with short-lived isotopes (¹⁸F) Fast conjugation crucial for ¹⁸F (t₁/₂ = 109.7 min)
Disulfide-Rich Peptides Folding compatibility with Fmoc-protected aminooxy group Enables oxidative folding after incorporation
Metabolic Stabilization D-configuration provides protease resistance Enhanced in vivo stability for therapeutic applications
Late-Stage Diversification Stable precursors for on-demand modification Long-term storage capability (≥3 months)

Experimental Protocols

Solid-Phase Peptide Synthesis with Fmoc-D-Arg(NO₂)-OH

Materials and Equipment:

  • Fmoc-D-Arg(NO₂)-OH (purity ≥98%)
  • Rink amide resin (0.5-0.8 mmol/g loading)
  • Anhydrous DMF, DCM, and NMP
  • Deprotection solution: 20% piperidine in DMF
  • Coupling reagents: HBTU/HCTU (0.45 M in DMF) with Oxyma Pure/DIPEA
  • Cleavage cocktail: TFA/water/triisopropylsilane (95:2.5:2.5)

Stepwise Procedure:

  • Resin Swelling and Preparation: Transfer 100 mg of Rink amide resin to a peptide synthesis vessel or syringe reactor. Swell the resin in 5 mL of anhydrous DCM for 30 minutes with gentle agitation. Drain the DCM and wash the resin sequentially with DMF (2 × 3 mL), isopropanol (1 × 3 mL), and DMF (2 × 3 mL).

  • Fmoc Deprotection of Resin: Treat the resin with 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 10 minutes. Monitor deprotection by the characteristic yellow color of dibenzofulvene-piperidine adduct. Wash thoroughly with DMF (5 × 3 mL) to remove all piperidine [6] [5].

  • Coupling Fmoc-D-Arg(NO₂)-OH: Prepare the activation mixture by dissolving 4 equivalents of Fmoc-D-Arg(NO₂)-OH in minimal DMF (2 mL). Add 4 equivalents of HBTU/HCTU and 4 equivalents of Oxyma Pure. Activate for 1 minute, then add 8 equivalents of DIPEA. Immediately transfer the activated solution to the resin and agitate for 45-90 minutes. Monitor coupling using qualitative ninhydrin or chloranil tests. For incomplete coupling, extend reaction time or recouple with fresh reagents [5].

  • Sequential Chain Elongation: Repeat steps 2-3 for each subsequent amino acid in the target sequence. After final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 × 3 mL), isopropanol (2 × 3 mL), and DCM (3 × 3 mL). Dry under vacuum for 2 hours before cleavage [5].

G A Start SPPS with Fmoc-D-Arg(NO2)-OH B Resin Swelling (DCM, 30 min) A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) C->D E Repeat Deprotection/Coupling for Sequence Elongation D->E F Global Deprotection & Cleavage (TFA/Scavengers) E->F G Peptide Precipitation & Purification F->G H Oxidative Folding (if disulfide bridges required) G->H I Bioconjugation via Oxime Ligation H->I J Final Bioconjugate I->J

Figure 1: Experimental workflow for solid-phase peptide synthesis using Fmoc-D-Arg(NO₂)-OH, highlighting key steps from resin preparation through final bioconjugate formation.

Global Deprotection and Cleavage Strategies

Standard Acidolytic Cleavage:

  • Prepare cleavage cocktail fresh: TFA/water/triisopropylsilane (95:2.5:2.5 v/v/v)
  • For 100 mg peptide-resin, use 5 mL cleavage cocktail
  • Add cooled cleavage cocktail to dried peptide-resin in a polypropylene tube
  • Agitate gently at room temperature for 2-4 hours
  • Filter the mixture through a sintered glass funnel, collecting the filtrate
  • Wash the resin with 2 mL additional TFA, combining with original filtrate
  • Concentrate the combined filtrate under nitrogen stream or rotary evaporation
  • Precipitate the crude peptide in 50 mL cold diethyl ether or MTBE
  • Centrifuge at 4000 rpm for 10 minutes, decant supernatant
  • Wash pellet with fresh cold ether (2 × 20 mL), centrifuge each time
  • Dissolve crude peptide in acetonitrile/water/TFA (50:50:0.1) and lyophilize

NO₂ Group Considerations: The nitro protecting group on the arginine side chain is removed during standard TFA cleavage, particularly when scavengers are present. For complete deprotection, extend cleavage time to 3-4 hours. The triisopropylsilane serves as an effective scavenger for preventing side reactions during deprotection of the nitro-arginine side chain. After cleavage, the guanidino group is fully exposed and available for subsequent bioconjugation strategies [7] [5].

Post-Synthetic Oxime Ligation Protocol

Materials:

  • Purified peptide containing aminooxy group (0.1-1 μmol)
  • Aldehyde or ketone functionalized partner molecule (5-10 equivalents)
  • Catalysis stock: 100 mM aniline or p-phenylenediamine in DMSO
  • Reaction buffer: 0.1 M ammonium acetate, pH 4.5

Procedure:

  • Dissolve the aminooxy-functionalized peptide in reaction buffer to a final concentration of 0.5-1 mM
  • Add the carbonyl partner (5-10 molar equivalents) from a concentrated stock in DMSO (final DMSO <10%)
  • Initiate the reaction by adding the aniline catalyst (final concentration 10 mM)
  • Incubate at room temperature with gentle agitation
  • Monitor reaction completion by analytical HPLC or LC-MS (typically 5 minutes to 2 hours)
  • Purify the conjugate by semi-preparative HPLC
  • Characterize by mass spectrometry and analytical HPLC [3]

Analytical Methods and Characterization

Quality Control and Purity Assessment

Analytical HPLC Conditions:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: 5-95% B over 30 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV at 220 nm and 265 nm
  • Injection: 10-20 μL of 1 mg/mL sample solution

Expected Retention Behavior: Fmoc-D-Arg(NO₂)-OH and peptides containing this building block typically exhibit characteristic retention on reversed-phase HPLC. The nitro group contributes to moderately hydrophobic behavior, while the guanidino group after deprotection increases hydrophilicity. The Fmoc group provides strong UV absorption at 265 nm, facilitating detection during synthesis monitoring. Peptides incorporating D-Arg(NO₂) generally show slightly increased hydrophobicity compared to their L-arginine counterparts, potentially due to subtle conformational differences affecting interaction with the stationary phase [1] [2].

Mass Spectrometric Characterization

Electrospray Ionization (ESI) Mass Spectrometry:

  • Polarity: Positive ion mode
  • Mass range: 100-2000 m/z
  • Capillary voltage: 3.5 kV
  • Sample preparation: 0.1 mg/mL in methanol/water (1:1) with 0.1% formic acid

Expected Mass Spectral Data:

  • Fmoc-D-Arg(NO₂)-OH: Calculated exact mass for C₂₁H₂₃N₅O₆ [M+H]⁺ = 442.1688
  • Deprotected peptide: Verify removal of NO₂ group (mass decrease of 45 Da from nitro-arginine to arginine)
  • Bioconjugates: Confirm expected mass increase corresponding to conjugated moiety

MALDI-TOF Mass Spectrometry:

  • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid
  • Calibration: Peptide calibration standard mixture
  • Sample preparation: Dry-droplet method with matrix-to-analyte ratio 1000:1 to 5000:1

Mass spectrometric analysis provides definitive confirmation of successful incorporation of D-Arg(NO₂) during synthesis and complete deprotection after cleavage. The characteristic isotope pattern and fragmentation can help validate the identity of the building block within the peptide sequence [1].

Table 3: Analytical Characterization Parameters for Fmoc-D-Arg(NO₂)-OH and Derivatives

Analytical Method Key Parameters Characterization Focus
Analytical HPLC C18 column, 0.1% TFA/ACN gradient Purity assessment, retention behavior
ESI Mass Spectrometry Positive ion mode, 100-2000 m/z range Mass confirmation, identity verification
MALDI-TOF MS CHCA matrix, reflection mode High-mass accuracy for peptides/conjugates
UV-Vis Spectroscopy 220 nm (peptide bond), 265 nm (Fmoc) Quantification, monitoring deprotection
Amino Acid Analysis Acid hydrolysis, derivatization Compositional verification after synthesis

Troubleshooting and Optimization Guidelines

Common Synthetic Challenges and Solutions

Incomplete Coupling:

  • Symptoms: Positive ninhydrin/chloranil test after coupling, low yield, difficult sequence elongation
  • Prevention: Use 4-fold excess of Fmoc-D-Arg(NO₂)-OH with HBTU/HCTU and Oxyma Pure in DMF
  • Solution: Recouple using more potent activators (HATU) or extended reaction time (up to 120 minutes)
  • Alternative: Incorporate Fmoc-D-Arg(NO₂)-OH as acid fluoride for sterically challenging sequences

Side Reactions During Deprotection:

  • Symptoms: Multiple peaks on HPLC, unexpected masses, reduced yield
  • Prevention: Strictly control deprotection time (2 × 5-10 min in 20% piperidine/DMF)
  • Solution: Include 0.1 M HOBt or 0.5% Oxyma in deprotection solution to suppress side reactions
  • Monitoring: Observe characteristic yellow color during Fmoc deprotection as process indicator

Partial NO₂ Group Removal:

  • Symptoms: Mixed mass signals (both nitro- and deprotected arginine present)
  • Prevention: Ensure proper cleavage cocktail composition with effective scavengers
  • Solution: Extend cleavage time to 3-4 hours or use alternative cleavage cocktail (TFMSA/TFA)
  • Verification: Confirm complete deprotection by mass spectrometry before proceeding to conjugation [5]
Bioconjugation Optimization

Slow Oxime Ligation Kinetics:

  • Optimization: Screen catalysts (aniline, p-phenylenediamine, m-phenylenediamine) at 1-20 mM concentration
  • Acceleration: Increase reactant concentration (up to 10 mM peptide), slightly decrease pH to 4.0
  • Alternative: Use electron-deficient aldehydes (e.g., 4-formylbenzoate) for enhanced reaction rate

Product Heterogeneity:

  • Control: Ensure peptide purity before conjugation, optimize stoichiometry (1:1 to 1:10 ratio)
  • Purification: Implement orthogonal purification strategies (HPLC followed by size exclusion)
  • Analysis: Use multiple analytical methods (HPLC, MS, CE) to confirm conjugate homogeneity

G A Bioconjugation Problem B Incomplete Coupling A->B C Side Reactions A->C D Slow Ligation A->D E Product Heterogeneity A->E F Increase activator/AA excess Extend coupling time Use HATU instead of HBTU B->F G Control deprotection time Add HOBt/Oxyma to piperidine Monitor by UV visualization C->G H Screen catalyst concentration Adjust pH to 4.0 Use electron-deficient aldehydes D->H I Improve precursor purity Optimize stoichiometry Use orthogonal purification E->I

Figure 2: Troubleshooting guide for common challenges encountered during peptide synthesis and bioconjugation with Fmoc-D-Arg(NO₂)-OH, presenting specific problems and their corresponding optimization strategies.

Applications in Therapeutic Development

The strategic incorporation of Fmoc-D-Arg(NO₂)-OH in peptide synthesis enables the development of advanced bioconjugates with applications across multiple therapeutic domains. The D-arginine configuration provides enhanced metabolic stability by conferring resistance to proteolytic degradation, extending the circulating half-life of peptide therapeutics in biological systems. This stability advantage is particularly valuable for targeted drug delivery systems where maintaining structural integrity until reaching the target site is crucial for therapeutic efficacy.

In diagnostic applications, the orthogonal protection strategy enables efficient incorporation of imaging agents, including radionuclides for PET imaging (e.g., ¹⁸F, ⁶⁸Ga), fluorescent probes for optical imaging, and metal chelators for MRI contrast enhancement. The rapid oxime ligation kinetics (complete within 5 minutes) are especially advantageous for working with short-lived radionuclides where synthesis speed directly impacts practical utility and radioactive dose efficiency. This approach has been successfully demonstrated in the development of peptide-based PET tracers for oncology and neuroscience applications [3] [4].

The compatibility of Fmoc-protected aminooxy groups with oxidative folding protocols represents a significant advancement for working with disulfide-rich peptide scaffolds, including conotoxins, insulin analogs, and other structurally constrained peptides. This capability enables the production of stable precursors that can be folded after solid-phase synthesis, then efficiently conjugated at a later stage—streamlining the production of complex peptide conjugates that maintain native structural integrity while displaying precisely positioned functional moieties. The method has been successfully applied to produce bioactive conjugates of pharmacologically significant peptides like oxytocin and α-conotoxins, demonstrating preservation of biological activity while gaining new functionality through conjugation [3].

References

preventing delta-lactam formation with Fmoc-D-Arg(NO2)-OH

Author: Smolecule Technical Support Team. Date: February 2026

Why Delta-Lactam Forms and How NO₂ Prevents It

During peptide synthesis, the guanidino side-chain of arginine can act as an internal nucleophile. When the carboxylic acid is activated for coupling, this can lead to an intramolecular attack, resulting in the formation of a stable, six-membered delta-lactam ring. This side reaction consumes the activated arginine derivative, leading to inefficient coupling and the formation of des-arginine peptide impurities [1].

The nitro (NO₂) group protects against this due to its strong electron-withdrawing nature. By reducing the basicity and nucleophilicity of the guanidino group, it makes the side-chain nitrogen much less likely to attack the activated carboxyl carbon, thereby effectively suppressing delta-lactam formation [1].

Comparison of Arginine Protecting Groups

The table below summarizes key characteristics of different arginine protecting groups, highlighting the advantages of the NO₂ group for stability and lactam prevention.

Protecting Group Stability in Solution (DMF/NBP) Tendency for δ-Lactam Formation Primary Removal Method Key Characteristics
NO₂ Stable for over 30 days [1] Prevents formation [1] SnCl₂, 2-MeTHF, 55°C or Sonochemistry [1] Cost-effective; high atom economy; orthogonal to acid-labile groups
Pbf Stable [1] Can occur [1] Trifluoroacetic Acid (TFA) [1] Current industry standard; expensive; can still form lactams
(Boc)₂ Degrades over time (mono-Boc observed) [1] Higher tendency with certain couplings [2] Trifluoroacetic Acid (TFA) [1]

Protocol: Removing the NO₂ Protecting Group

A key advantage of the NO₂ group is that it can be cleaved while the peptide is still on the resin, using a non-catalytic hydrogenation method. The following protocol uses tin(II) chloride (SnCl₂) as a reducing agent [1].

G cluster_1 Reduction Solution Composition cluster_2 For Multiple Arg Residues A Resin-Bound Peptide with Arg(NO₂) groups B Preparation of Reduction Solution A->B C Reduction Reaction B->C Add solution to resin in a suitable reactor B1 Solvent: 2-MeTHF B2 Reducing Agent: SnCl₂ B3 Acid: Mild acid conditions D Wash and Drain C->D Incubate at 55°C with occasional shaking C1 Apply Sonication C->C1 Facilitates faster and more complete removal E Cleavage from Resin (TFA Treatment) D->E Wash with solvent and drain thoroughly F Pure Deprotected Peptide E->F Standard TFA cleavage cocktail

Procedure Notes:

  • Solvent Choice: 2-MeTHF is recommended as a greener alternative to traditional solvents [1].
  • Handling Multiple Arginines: For peptides containing several arginine residues, applying sonication during the reduction reaction can significantly facilitate the complete removal of the NO₂ groups [1].
  • Orthogonality: This reduction-based deprotection is orthogonal to acid-labile protecting groups (e.g., tBu, Trt), allowing the NO₂ group to be removed while the peptide is still on the resin, before the final TFA cleavage.

FAQ & Troubleshooting Guide

Q1: Why should I consider switching from the standard Pbf to the NO₂ group for arginine?

  • A: The primary reasons are to eliminate delta-lactam side-reactions during coupling and to reduce costs. Fmoc-Arg(Pbf)-OH is significantly more expensive than other protected amino acids, and its use often requires repetitive couplings to overcome lactam-related inefficiencies, further increasing solvent and reagent consumption [1].

Q2: I am synthesizing a peptide with multiple arginine residues. Will the NO₂ deprotection still work efficiently?

  • A: Yes. While multiple protecting groups can slow down the reaction, using sonochemistry during the SnCl₂ reduction has been proven to facilitate the complete removal of NO₂ groups from such challenging peptides [1].

Q3: Are solutions of Fmoc-Arg(NO₂)-OH stable for automated peptide synthesis?

  • A: Yes. Studies show that solutions of Fmoc-Arg(NO₂)-OH in solvents like DMF or NBP (N-butylpyrrolidone) remain 100% stable for extended periods (data confirmed over 30 days), making them highly suitable for use in automated synthesizers [1].

Q4: Can I use catalytic hydrogenation to remove the NO₂ group?

  • A: While catalytic hydrogenation (e.g., with Pd/C) is a classic method, it can be problematic. It may be slow for peptides with multiple Arg(NO₂) residues, potentially lead to peptide degradation, and cause side-reactions like the reduction of other sensitive residues (e.g., Trp). The SnCl₂ method is a more reliable and practical alternative [1].

References

removing NO2 protecting group from arginine side chain

Author: Smolecule Technical Support Team. Date: February 2026

Core Removal Protocols

The nitro (NO2) group is typically removed by reduction to an amine, followed by acidification. The table below compares the two main methods.

Method Reagents & Conditions Key Advantages Key Limitations

| SnCl₂ Reduction (On-Resin) [1] [2] | - Reducing Agent: SnCl₂

  • Solvent: 2-MeTHF (or DMF)
  • Acid: Mild acid conditions (e.g., HCl)
  • Temperature: 55 °C
  • Technique: Conventional heating or sonication | - Can be performed on-resin [1]
  • Prevents side-reactions during final cleavage [1]
  • 2-MeTHF is a greener solvent alternative [1] | - Can be slow for peptides with multiple Arg(NO₂) residues [1] | | Catalytic Hydrogenation [2] | - Catalyst: Pd/C, Pd black, etc.
  • Atmosphere: H₂
  • Solvent: Varies (e.g., MeOH, AcOEt) | - A classic, well-established method [2] | - Risk of reducing other sensitive groups (e.g., Trp, C=C bonds) [1] [2]
  • Can be difficult for peptides with multiple Arg(NO₂) [1] |

Troubleshooting FAQs

Here are answers to specific issues you might face during the deprotection process.

1. The deprotection reaction is slow, especially for a peptide with multiple arginine residues. How can I accelerate it?

  • Use Sonication: Applying ultrasound (sonochemistry) can significantly facilitate the removal of the NO2 group from peptides containing multiple arginine residues [1]. You can perform the standard SnCl₂ reduction in 2-MeTHF at 55 °C within an ultrasonic bath.
  • Ensure Purity: The commercial sample of Fmoc-Arg(NO₂)-OH is typically very stable and pure. However, if using other protected forms like Fmoc-Arg(Boc)₂-OH, be aware that it can slowly degrade in solution over days, which might complicate synthesis and deprotection [1]. Always check the purity of your starting materials.

2. What are the common side reactions, and how can I avoid them?

  • δ-Lactam Formation (During Synthesis): A key advantage of using the NO2 group is its strong electron-withdrawing nature, which effectively prevents the formation of δ-lactam, a major side reaction that can occur during the coupling of arginine [1] [3].
  • Ornithine Formation (During Cleavage): When using the NO2 group in Boc chemistry, if it is removed during the final HF cleavage from the resin, it can lead to the formation of ornithine residues as a side reaction [2]. Using the on-resin SnCl₂ reduction method before final cleavage avoids this issue [1].
  • Reduction of Other Functional Groups: Catalytic hydrogenation carries the risk of reducing other sensitive moieties in your peptide, such as tryptophan rings or carbon-carbon double bonds [1] [2]. The SnCl₂ method is a safer alternative in such cases.

3. When should I choose the NO2 protecting group over others like Pbf? The NO2 group is an excellent choice in several scenarios [1]:

  • Cost-Effectiveness: It is significantly cheaper than the commonly used Fmoc-Arg(Pbf)-OH, which is the most expensive protected amino acid.
  • Superior Stability: Solutions of Fmoc-Arg(NO₂)-OH are completely stable in solvents like DMF and NBP for long periods (over 30 days).
  • Preventing δ-Lactam: It offers robust protection against this detrimental side reaction during coupling.

Experimental Workflow: On-Resin SnCl₂ Deprotection

The following diagram illustrates the optimized protocol for removing the NO2 group while the peptide is still attached to the solid support.

G Start Peptide-Resin with Arg(NO₂) groups A Prepare Reaction Mixture: SnCl₂ in 2-MeTHF with mild acid Start->A B Apply Heat (55°C) or Sonication A->B C NO₂ is Reduced to NH₂ B->C D Wash Resin C->D E Continue SPPS or Cleave from Resin D->E

Procedure:

  • Prepare Reaction Mixture: After incorporating the Fmoc-Arg(NO₂)-OH building block and completing the synthesis up to that point, the peptide-resin is placed in a reaction vessel. A solution of SnCl₂ in 2-MeTHF with a mild acid (like HCl) is added [1].
  • Apply Heat or Sonication: The reaction mixture is heated to 55 °C. For challenging sequences, especially those with multiple adjacent arginines, the vessel is placed in an ultrasonic bath to enhance the reaction rate [1].
  • Monitor Reaction: The reaction is typically allowed to proceed for several hours. Completion can be monitored by analytical methods like LC-MS after a small test cleavage.
  • Wash Resin: Once deprotection is complete, the resin is thoroughly washed with 2-MeTHF and DMF to remove all traces of the reducing agent and by-products.
  • Continue Synthesis or Cleavage: After deprotection and washing, you can either continue with the next step of your solid-phase peptide synthesis or proceed to cleave the fully deprotected peptide from the resin [1].

Key Recommendations Summary

  • For standard, cost-effective synthesis: The on-resin SnCl₂ reduction in 2-MeTHF at 55°C is the recommended primary method [1].
  • For difficult peptides with multiple arginines: Enhance the SnCl₂ method by using sonication to drive the reaction to completion [1].
  • To avoid common side reactions: The NO2 group is excellent for preventing δ-lactam formation, and the on-resin removal avoids ornithine formation during final cleavage [1] [2].

References

SnCl₂ Reduction of Nitro Groups: Core Method and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The reduction of nitro groups to amines using tin(II) chloride (SnCl₂) is a classic and mild method suitable for substrates containing other reducible functionalities [1]. The reaction requires acidic conditions, typically with hydrochloric acid (HCl) [2].

G SnCl2 Reduction Troubleshooting Flow start Problem: Reaction Fails or is Slow a1 Is your SnCl₂ solution fresh and properly prepared? start->a1 a2 Is the HCl concentration adequate? a1->a2 Yes sol1 Solution: Prepare fresh SnCl₂ in conc. HCl. Store over tin metal. a1->sol1 No a3 Are you excluding atmospheric oxygen? a2->a3 Yes sol2 Solution: Use concentrated HCl. SnCl₂ hydrolyzes without acid. a2->sol2 No sol3 Solution: Maintain inert atmosphere (N₂/Ar). Seal reaction vessel. a3->sol3 No consult Check functional group compatibility. Consider alternative reagents. a3->consult Yes

Frequently Asked Questions and Solutions

Q1: Why did my reaction fail or proceed too slowly?

  • Cause: The most common reason is the oxidation or hydrolysis of the SnCl₂ reagent [2]. Aqueous solutions of SnCl₂ are unstable and can be oxidized by atmospheric oxygen or form insoluble basic salts when hydrolyzed, especially if hot.
  • Solution:
    • Prepare a fresh solution of SnCl₂ in concentrated hydrochloric acid immediately before use. The acid prevents hydrolysis [2].
    • To prevent oxidation, store the acidic SnCl₂ solution over lumps of metallic tin (Sn⁰). The tin metal reduces any Sn⁴⁺ back to Sn²⁺ [2] [3].
    • Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen [2].

Q2: How can I prepare and handle SnCl₂ effectively?

  • Preparation from Metallic Tin: You can prepare SnCl₂ by dissolving metallic tin in concentrated HCl [2] [3]. To speed up the dissolution, use tin with a high surface area. One method is to melt tin and let it splatter into thin "plates" or granules [3]. Adding a small piece of copper wire to the HCl can also catalyze the dissolution of tin [3].
    • Procedure: Add an excess of metallic tin to concentrated HCl. Heat gently until the tin dissolves. The resulting solution can be used directly for reduction. Using a 1:2 molar ratio of SnCl₂ to substrate with extra HCl and tin metal can be effective, as the tin(0) regenerates the active SnCl₂ in situ [3].
  • Crystallization of SnCl₂•2H₂O: To obtain solid SnCl₂•2H₂O, gently evaporate the acidic solution until a white precipitate appears upon cooling. Vacuum filter the precipitate, wash with toluene (avoid alcohols or ethers, as they dissolve the product), and dry in a desiccator [3].

Q3: My product is impure or colored. How can I improve the workup?

  • Cause: The workup can be challenging due to the formation of tin complexes.
  • Solution: A standard workup involves basifying the reaction mixture with sodium hydroxide (NaOH) to pH >11 after the reduction is complete. This precipitates tin as tin hydroxides or oxides. The crude amine can then be extracted with an organic solvent (e.g., DCM, ether). For further purification, distillation or recrystallization of the amine product may be necessary.

Detailed Experimental Protocol

This protocol is adapted from general synthetic procedures for reducing a nitro group to an amine using SnCl₂ [2] [1] [3].

Materials:

  • Nitroarene substrate
  • Tin(II) chloride dihydrate (SnCl₂•2H₂O) or metallic tin
  • Concentrated Hydrochloric Acid (HCl, 37%)
  • Sodium Hydroxide (NaOH) solution (10 M)
  • Solvent for extraction (e.g., Dichloromethane or Diethyl ether)

Safety Note: Concentrated HCl is corrosive. Handle all chemicals with appropriate PPE in a fume hood.

Procedure:

  • Preparation of Reducing Solution: In a round-bottom flask, dissolve SnCl₂•2H₂O (4.4 mol equivalent) in concentrated HCl (10-15 mL per gram of SnCl₂•2H₂O). If the solution is not clear, gentle warming can be applied. Alternatively, generate the SnCl₂ in situ by dissolving 2.2 mol equivalent of metallic tin granules in concentrated HCl.
  • Reaction Setup: Add the nitroarene substrate (1.0 mol equivalent) to the SnCl₂ solution. Equip the flask with a condenser and stirrer.
  • Heating and Stirring: Heat the reaction mixture to reflux (90-100°C) with vigorous stirring. Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.
  • Reaction Workup:
    • Cool the reaction mixture to room temperature.
    • Carefully slowly pour the mixture into a cold, concentrated NaOH solution (enough to make the mixture strongly basic, pH >11). Use caution as this is a highly exothermic process.
    • A white precipitate of tin hydroxide should form.
    • Extract the aqueous mixture three times with an organic solvent (e.g., DCM).
    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine product.
  • Purification: Purify the crude amine by distillation, recrystallization, or flash column chromatography as appropriate.

Comparison with Other Reduction Methods

The table below compares SnCl₂ to other common methods for nitro group reduction to help you select the right reagent [4] [1].

Method Typical Conditions Key Advantages Key Limitations
SnCl₂ [1] SnCl₂, conc. HCl, reflux Mild and selective; good functional group tolerance [1]. Workup can be messy (tin residues). Acidic conditions not suitable for acid-sensitive substrates.
Catalytic Hydrogenation [4] [1] H₂ (1 atm), Pd/C, Rt Clean and high-yielding; simple workup (filter catalyst). Lacks chemoselectivity; reduces other vulnerable groups (e.g., alkenes, benzyl ethers, halides) [1].
Iron (Fe) [1] Fe(0), AcOH or HCl, reflux Inexpensive. Mild and selective in the presence of other reducible groups [1]. Can be slow; workup involves filtration of iron sludge.
Sodium Sulfide (Na₂S) [1] Na₂S, H₂O, EtOH, heat Chemoselective for reducing one nitro group in dinitro aromatics [1]. Does not reduce aliphatic nitro groups [1].

Key Technical Takeaways

  • Critical Success Factors: The freshness of the SnCl₂ solution, the use of concentrated HCl, and the exclusion of oxygen are paramount for a successful reaction.
  • Workup is Key: The basification and extraction steps are crucial for isolating a clean amine product free from tin contaminants.
  • Choosing a Method: SnCl₂ is excellent for chemoselectivity, while catalytic hydrogenation is simpler for robust substrates.

References

Sonochemistry in Synthesis: General Principles & Potential Applications

Author: Smolecule Technical Support Team. Date: February 2026

Ultrasonics Sonochemistry is a leading journal publishing on chemical reactions induced by ultrasonic waves, focusing on areas like acoustic cavitation, sonoprocessing, and reactor design [1]. While specific data on Arg(NO₂) deprotection is not available, the table below outlines how general sonochemical principles could apply to this process.

Aspect General Role in Sonochemistry Potential Application to Arg(NO₂) Deprotection
Core Mechanism Uses ultrasonic energy to create, oscillate, and collapse cavitation bubbles in a liquid, generating intense local heat and high pressure [1]. Could enhance the cleavage of the nitro group from the arginine side chain by improving reagent mixing and reaction kinetics.
Reaction Enhancement Improves mass transfer and can accelerate reaction rates [1]. May reduce deprotection time and allow for milder reaction conditions (e.g., lower temperature), potentially minimizing side reactions.
Key Equipment Ultrasonic bath or probe (horn) system [1]. A probe system is typically required for synthetic chemistry applications due to its ability to deliver higher and more direct power.

A Practical Path Forward for Your Research

To develop a working protocol, you will likely need to adapt general peptide deprotection methods with sonochemical techniques. Here is a suggested workflow to guide your experimental planning.

Start Start: Need for Arg(NO₂) Deprotection LitReview Literature Review Start->LitReview Sub1 Search for: - General Arg(NO₂) deprotection methods - Sonication in peptide synthesis LitReview->Sub1 ProtocolDev Develop Hybrid Protocol Sub1->ProtocolDev Sub2 Combine: - Chemical steps from literature - Sonication parameters (power, time) ProtocolDev->Sub2 LabPilot Lab-Scale Pilot Testing Sub2->LabPilot Sub3 Monitor with: - Analytical HPLC - Mass Spectrometry LabPilot->Sub3 Troubleshoot Troubleshoot & Optimize Sub3->Troubleshoot Sub4 Adjust parameters based on yield/purity Troubleshoot->Sub4 Final Established Sonochemical Method Troubleshoot->Final Sub4->LabPilot Repeat if needed

  • Consult Specialized Literature: Search peptide synthesis journals and handbooks for standard chemical methods of Arg(NO₂) deprotection. This will give you the necessary chemical basis (reagents, solvents, and safety considerations) to which you can add sonication.
  • Design Your Experiment: Start with established chemical conditions and introduce sonication using an ultrasonic probe. Systematically vary key parameters like power (W), pulse duration (on/off cycles), and total reaction time.
  • Analyze and Troubleshoot: Use analytical HPLC and mass spectrometry to monitor the reaction progress and identify by-products [2]. Common issues in peptide synthesis, like incomplete deprotection or side reactions, can be addressed by optimizing the sonication parameters you are testing.

FAQs on Sonochemistry for Peptide Synthesis

Q1: What are the main advantages of using sonochemistry for sensitive reactions like deprotection? The primary advantages are potentially faster reaction rates and the ability to perform reactions under milder conditions (e.g., lower temperature). This is due to the improved mass transfer and mixing at a microscopic level caused by cavitation, which can help prevent localized over-concentrations of reagents and reduce side reactions [1].

Q2: My deprotection reaction is incomplete. What should I adjust first?

  • Increase Sonication Time: Allow more time for the cavitation events to drive the reaction to completion.
  • Adjust Power Settings: Gradually increase the amplitude/power of the sonicator. However, avoid excessively high power as it can sometimes degrade the peptide or cause other side reactions.
  • Verify Temperature: Sonication generates heat. Ensure the reaction is maintained at the optimal temperature using an ice bath or cooling jacket, as temperature can significantly influence both cavitation efficiency and reaction selectivity.

Q3: I suspect my peptide is degrading under sonication. How can I confirm and fix this?

  • Analytical Monitoring: Use HPLC to analyze the crude reaction mixture over time. The appearance of multiple new peaks, rather than a clean conversion from starting material to product, can indicate degradation [2].
  • Reduce Power/Time: If degradation is suspected, reduce the ultrasonic power or total treatment time.
  • Pulse the Sonication: Switch from continuous sonication to a pulsed mode (e.g., 5 seconds on, 5 seconds off) to reduce the overall energy input and allow the system to dissipate heat.

References

improving yield in D-peptide synthesis with nitroarginine

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Synthesis Optimization & Troubleshooting

The table below summarizes common challenges and general optimization strategies based on established peptide synthesis principles.

Challenge Possible Causes Optimization Strategies
Low Coupling Efficiency [1] Inadequate activation, "difficult sequences" causing aggregation, poor resin solvation Use high-efficiency coupling reagents (HATU, HCTU) [1]; employ double-coupling strategy [1]; use mixed solvents (DMSO/DMF) to suppress aggregation [1]
Side Reactions & Impurities [1] Incomplete deprotection, racemization, side-chain modifications Optimize deprotection conditions (e.g., 50% Pip/DMF for 1 min for Fmoc) [1]; use additives (HOBt/HOAt) to reduce racemization [1]; use scavengers (thiols) during cleavage to minimize side reactions [1]
Low Overall Yield (Long Peptides) [2] Cumulative inefficiency from each coupling/deprotection step Use pseudoproline dipeptides to disrupt secondary structures [2]; consider fragment condensation or native chemical ligation for long peptides [2]; select high-swelling resins with low loadings [2]
Purification Difficulties [1] Complex mixture of deletion sequences and side products Optimize HPLC purification with different columns and mobile phases [1]; employ multi-step purification strategy (crude followed by fine purification) [1]

Key Considerations for D-Peptides & Nitroarginine

For your specific project involving D-peptides and nitroarginine, the following points from the literature are crucial.

  • D-Peptide Stability: D-peptides, composed of D-amino acids, are intrinsically resistant to proteolytic degradation. Their main pharmacokinetic challenge is rapid renal clearance due to small size, which can be addressed through strategies like PEGylation, acylation, or cholesterol conjugation [3].
  • Nitroarginine as a Building Block: Nitroarginine is a protected form of arginine where the guanidino group is blocked with a nitro group. This protects it from side reactions during synthesis [4]. After chain assembly, the nitro group can be reduced to yield the free arginine side chain [5].
  • Handling "Difficult Sequences": Peptides prone to forming β-sheet structures can aggregate on the resin, leading to incomplete coupling and deprotection. Using solvents like trifluoroethanol (TFE) in DMF or 6N guanidine/DMF can help dissolve and disrupt these structures, improving synthesis efficiency [1].

Workflow for Synthesis Optimization

The following diagram outlines a logical workflow you can follow to diagnose and resolve synthesis issues.

G Start Start: Low Yield in Synthesis Step1 Analyze Crude Product (HPLC/MS) Start->Step1 Step2 Identify Primary Issue Step1->Step2 Step3 Implement Optimization Strategy Step2->Step3 A Many Deletion Sequences? Step2->A Step4 Re-run Synthesis & Evaluate Step3->Step4 SubStep1 • Optimize Coupling (HATU) • Double Coupling • Check Resin Solvation Step3->SubStep1 If Deletion SubStep2 • Incorporate Pseudoprolines • Use Solvent Mixtures (DMSO/DMF) • Reduce Resin Loading Step3->SubStep2 If Aggregation SubStep3 • Optimize Deprotection Time • Use Scavengers in Cleavage • Check for Racemization Step3->SubStep3 If Side Products Step4->Step2 Yield Still Low End End: Acceptable Yield Achieved Step4->End Yield Improved A->Step3 Yes B Significant Aggregation? A->B No B->Step3 Yes C High Levels of Side Products? B->C No C->Step3 Yes C->Step3 No

References

Pd/H2 Catalytic Hydrogenation: Core Principles & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic hydrogenation with Palladium (Pd) is a reduction reaction where hydrogen atoms add to an unsaturated molecule in the presence of a metal catalyst [1]. For a drug development context, this is commonly used to reduce functional groups like alkenes, alkynes, and nitro groups (R-NO₂) to their corresponding amines (R-NH₂) [2] [1].

The general mechanism for heterogeneous catalysis, known as the Horiuti-Polanyi mechanism, involves four key steps [1]:

  • The unsaturated substrate (R-NO₂) and hydrogen gas (H₂) bind to the Pd catalyst surface.
  • The H₂ molecule dissociates into two hydrogen atoms on the metal surface.
  • One hydrogen atom is transferred to the substrate.
  • The second hydrogen atom is transferred, and the saturated product (R-NH₂) is released from the catalyst.

The diagram below illustrates this workflow for a nitro group.

hydrogenation_workflow R_NO2 R-NO₂ Substrate Adsorbed R_NO2->Adsorbed 1. Chemisorption H2 H₂ Gas H2->Adsorbed 2. Dissociation Pd_Cat Pd Catalyst Pd_Cat->Adsorbed On Catalyst Surface R_NH2 R-NH₂ Product Adsorbed->R_NH2 3. & 4. H-transfer & Product Desorption

Common catalysts and typical reaction conditions are summarized in the table below [2] [1].

Catalyst Type Common Forms Typical Loadings Hydrogen Pressure Temperature
Heterogeneous Pd Pd/C (Palladium on Carbon), Pd/Al₂O₃ 5 - 10 wt% metal on support [2] 1 - 4 atm (15 - 60 psi) [2] ~150 °C [3]
Other Metals Pt, Rh, Ni (e.g., Raney Nickel) Varies Low to very high pressure [1] Varies

Troubleshooting Guide & FAQs

Here are common issues and solutions based on general hydrogenation principles.

Problem Possible Causes Suggested Solutions
Reaction is too slow or doesn't start Low catalyst activity or poisoning [1] Ensure catalyst is fresh and activated. Test with a standard reaction to check activity.
Low H₂ pressure or poor mass transfer [2] Increase H₂ pressure; ensure vigorous stirring/shaking for gas-liquid-solid mixing [2].
Incomplete conversion Insufficient catalyst or H₂ Increase catalyst loading or reaction time; ensure excess H₂ is available.
Formation of undesired by-products Catalyst is non-selective Use a more selective catalyst (e.g., Lindlar's for alkynes) [2] or modify reaction conditions.
Difficulty separating the product Catalyst fines in solution Filter through celite; ensure catalyst is on a solid support for easy filtration [2].

Q1: How can I improve the selectivity of my hydrogenation reaction to only reduce the nitro group?

  • Catalyst Choice: New research shows that neighboring Pd single-atom catalysts (n-Pd1) can offer nearly exclusive selectivity for certain bonds while leaving others untouched [4]. The synergy between adjacent Pd atoms can lower the energy barrier for specific steps without affecting other functional groups [4].
  • Strategic Poisoning: Modifying the catalyst with selective "poisons" can enhance selectivity. For example, Lindlar's catalyst (Pd poisoned with quinoline on BaSO₄) is famously used for selective alkyne reduction [1]. Similar principles may be explored for nitro group selectivity.
  • Reaction Tuning: Control the number of hydrogen equivalents introduced. The least substituted alkene is typically hydrogenated first [2], so by limiting H₂, you might achieve partial reduction.

Q2: My catalyst seems inactive. What could be wrong?

  • Catalyst Poisons: Your reaction mixture might contain catalyst poisons. Common culprits include heavy metals or sulfur-containing compounds which strongly adsorb to the Pd surface, blocking reactant access [1].
  • Handling Issues: Pd/C is often pyrophoric (catches fire when dry). If exposed to air improperly, it could deactivate or become hazardous [2]. Always handle under an inert atmosphere.
  • Material & Mixture: Ensure you are using a robust and well-dispersed catalyst system. Recent studies use frameworks like Pd on nickel foam (Al₂O₃–Pd–D/Ni) for high stability and reusability without loss of reactivity [5].

Q3: Are there safer alternatives to using high-pressure H₂ gas?

  • Yes. Transfer Hydrogenation is a common alternative that uses hydrogen-donor molecules like formic acid or isopropanol instead of gaseous H₂ [1]. This can be easier to handle and is often employed for the asymmetric hydrogenation of polar substrates like ketones and imines [1].

Advanced Experimental Protocol

This procedure is adapted from general laboratory-scale hydrogenation techniques [2].

Materials:

  • Substrate containing the nitro group.
  • Catalyst: e.g., 5-10% Pd/C, Pd/Al₂O₃.
  • Solvent: Green solvents like ethanol or ethanol-water mixtures are effective and sustainable [5].
  • Hydrogen source: H₂ gas cylinder or a balloon apparatus.
  • Apparatus: Round-bottom flask, magnetic stirrer, gas inlet/outlet tubes, and a hydrogenation vessel or Parr shaker.

Step-by-Step Procedure:

  • Setup: Conduct the reaction in a fume hood. Purge the reaction flask with an inert gas (e.g., N₂ or Ar) to remove oxygen.
  • Charge Reactants: Add your substrate and the solvent to the flask.
  • Add Catalyst: Carefully add the solid Pd catalyst under an inert gas stream.
  • Introduce H₂: Purge the system with H₂ gas and maintain a slight positive pressure of H₂ (e.g., from a balloon or at 1-4 atm).
  • Initiate Reaction: Stir the mixture vigorously to ensure good contact between the gas, liquid, and solid catalyst [2].
  • Monitor Reaction: Use TLC or another analytical method to track the consumption of the starting material.
  • Work-up: Once complete, carefully filter the reaction mixture to remove the solid catalyst. Be cautious as the catalyst may be pyrophoric [2].
  • Isolation: Concentrate the filtrate under reduced pressure and purify the product (R-NH₂) as needed.

Key Practical Considerations

  • Safety First: Hydrogen gas is highly flammable. Always use appropriate pressure-rated equipment and work in a well-ventilated area. Be aware of the pyrophoric nature of spent Pd/C [2].
  • Syn Addition: Remember that catalytic hydrogenation typically proceeds via syn addition, where both hydrogens add to the same face of the molecule. This is crucial for predicting stereochemistry in chiral molecules [2].
  • Start Standard: When troubleshooting, it is often helpful to run a control reaction with a simple, well-behaved substrate (like an alkene) to verify your catalyst and setup are functioning correctly.

References

optimizing Fmoc-D-Arg(NO2)-OH deprotection while resin-bound

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the standard conditions for Fmoc deprotection, and why might they be a problem?

The standard method for removing the Fmoc group in solid-phase peptide synthesis (SPPS) uses a solution of 20% piperidine in DMF [1] [2]. Deprotection is a two-step mechanism that requires a secondary amine, and piperidine is highly effective because it rapidly cleaves the group and traps the dibenzofulvene (DBF) byproduct, preventing side reactions [1] [3].

However, there are two primary issues:

  • Toxicity and Regulation: Piperidine is a controlled substance in some regions because it can be used as a precursor for illegal drugs, making its purchase and use administratively difficult [2].
  • Side Reactions: The use of piperidine can lead to the formation of side products like aspartimide in certain peptide sequences [2].

Q2: What are the recommended alternative deprotection reagents?

Research has shown that other cyclic secondary amines can effectively replace piperidine. The following table summarizes the performance and characteristics of common reagents.

Reagent Typical Concentration Deprotection Speed (Half-life) Key Characteristics & Advantages
Piperidine (PP) 20% in DMF ~6 seconds [3] Gold standard; very fast; efficient DBF trapping [1] [2].
4-Methylpiperidine (4MP) Not specified (e.g., 20%) Slower than piperidine [2] Effective replacement; may reduce side reactions; less regulated [2].
Piperazine (PZ) 2-5% in DMF [1] [2] Slower than piperidine [2] Viable alternative; lower basicity (pKa ~9.73); less regulated [2].
Morpholine 50% in DMF ~1 minute [3] Faster than many amines but slower than piperidine [3].

A comparative study synthesizing multiple peptides found that piperidine, 4-methylpiperidine, and piperazine are largely interchangeable in terms of final crude yield and purity [2]. While piperidine sometimes gave marginally higher purity, 4-methylpiperidine and piperazine are excellent alternatives, especially for regulatory or toxicity concerns [2].

Q3: Is there a completely different method for Fmoc deprotection?

For highly sensitive peptides where even mild bases cause side reactions, an acidic hydrogenolysis method has been developed as an advanced, orthogonal strategy [4].

  • Principle: This method uses palladium-catalyzed hydrogenation in the presence of a mild Brønsted acid (like 2-3 equivalents of HCl in MeOH) [4].
  • Key Advantage: It deprotects the Fmoc group and simultaneously converts the newly liberated amine into a non-nucleophilic ammonium salt. This prevents it from attacking sensitive electrophilic groups within the same molecule [4].
  • Compatibility: This method is tolerant of acid-sensitive protecting groups like Boc, making it suitable for complex orthogonal strategies [4].

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Alternative Amines [2]

This is a general protocol for solid-phase peptide synthesis.

  • Swelling: Swell the peptide-resin in an appropriate solvent like DMF or DCM.
  • Deprotection: Drain the solvent and add a solution of your chosen deprotection reagent (e.g., 20% piperidine, 20% 4-methylpiperidine, or 2-5% piperazine in DMF).
  • Agitation: Agitate the mixture for 5-20 minutes at room temperature. Microwave assistance can be used to reduce this time.
  • Draining: Drain the deprotection solution from the resin.
  • Washing: Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove all traces of the amine and reaction byproducts.
  • Coupling: The resin-bound amine is now ready for the next coupling cycle.

The following diagram illustrates this standard workflow and the alternative acidic hydrogenolysis method.

fmoc_deprotection Start Fmoc-Protected Resin Standard Standard Base Method Start->Standard AcidicH2 Acidic Hydrogenolysis Start->AcidicH2 SubStep1 Treat with secondary amine (e.g., Piperidine, 4-Methylpiperidine) Standard->SubStep1 AcidStep1 Pd/C, H₂, Mild Acid (e.g., HCl/MeOH) AcidicH2->AcidStep1 For sensitive peptides SubStep2 Wash Resin SubStep1->SubStep2 SubStep3 Free Amine Ready for Coupling SubStep2->SubStep3 AcidStep2 In situ formation of non-nucleophilic Ammonium Salt AcidStep1->AcidStep2

Protocol 2: Advanced Acidic Hydrogenolysis for Sensitive Peptides [4]

  • Reaction Setup: Dissolve or swell the Fmoc-protected substrate in methanol. For every 1 equivalent of substrate, add 2-3 equivalents of HCl (as a solution in MeOH) and 10-20 mol% of Pd/C.
  • Environment: Perform the reaction under a hydrogen atmosphere (e.g., using a balloon or in a pressurized vessel).
  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
  • Work-up: Filter the reaction mixture to remove the Pd/C catalyst. The product is often obtained as the amine hydrochloride salt, which can be used directly in the next step without further purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete deprotection Deprotection reagent is too dilute; reaction time is too short. Increase reagent concentration (e.g., to 20%); ensure adequate reaction time [2] [3].
Peptide contains deletion sequences Incomplete Fmoc removal in a previous cycle. Use a fresh, high-quality deprotection reagent; consider a double deprotection step for difficult sequences.
Side reactions with sensitive functional groups The nucleophilicity of the secondary amine or the newly deprotected amine. Switch to the acidic hydrogenolysis method to generate a non-nucleophilic ammonium salt [4].
Low yield or purity in final peptide Aspartimide formation or other base-catalyzed side reactions. Replace piperidine with 4-methylpiperidine, which has been shown to minimize aspartimide formation [2].

References

NO2 vs Pbf protecting group stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Workflow

The following experimental workflow and data are derived from a 2020 study that directly compared the stability of these protecting groups [1].

G cluster_0 Experimental Workflow: Stability Comparison Start Prepare 0.2M solutions of Fmoc-Arg(X)-OH A Solvents: DMF and NBP Start->A B Store solutions in closed HPLC vials A->B C Monitor degradation over time using Reverse-Phase HPLC B->C D Analyze data for degradation products C->D

The quantitative results from this stability study are summarized in the table below. It tracks the percentage of remaining Fmoc-Arg(Boc)₂-OH over time, which provides a reference point for the stability of the NO₂ and Pbf groups, which showed no degradation.

Time Point Fmoc-Arg(Boc)₂-OH in DMF Fmoc-Arg(Boc)₂-OH in NBP
0 hours 88.8% 88.8%
48 hours 85.0% 83.5%
10 days 77.6% 71.8%
30 days 51.2% 37.7%

Source: Data extracted from [1]. The commercial sample of Fmoc-Arg(Boc)₂-OH began with some impurity. Under the same conditions, solutions of Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH remained at 100% with no observed degradation over the entire 30-day period.

Key Insights for Practical Application

  • Preventing δ-Lactam is Crucial: The formation of a δ-lactam ring during arginine coupling is a major side reaction that leads to des-arg deletion peptides. The NO₂ group effectively prevents this, while Pbf does not, which can lead to higher consumption of expensive Arg derivatives and lower yields in industrial synthesis [1].
  • Consider the Overall Cost: Fmoc-Arg(Pbf)-OH is significantly more expensive than other protected amino acids, making the NO₂ group a cost-effective and atom-economical alternative, particularly for large-scale production [1].
  • Choose Based on Synthesis Strategy: The Pbf group is perfectly suited for standard Fmoc-SPPS, as it is cleaved simultaneously with the peptide from the resin using TFA [2]. The NO₂ group requires an orthogonal deprotection strategy while the peptide is still on the resin, which can be an advantage for synthesizing protected fragments or when strong acid cleavage (TFA) is undesirable [1] [3].

References

Fmoc-D-Arg(NO2)-OH vs Fmoc-L-Arg(NO2)-OH enantiomeric specificity

Author: Smolecule Technical Support Team. Date: February 2026

Basic Property Comparison

The table below summarizes the fundamental chemical properties of these two enantiomers.

Property Fmoc-L-Arg(NO₂)-OH Fmoc-D-Arg(NO₂)-OH
CAS Number 58111-94-7 [1] Information available (PubChem CID 15940437), specific CAS not confirmed in search results
Molecular Formula C₂₁H₂₃N₅O₆ [1] C₂₁H₂₃N₅O₆ (enantiomer) [2]
Molecular Weight 441.44 g/mol [1] 441.44 g/mol (enantiomer)
Appearance Powder [1] Information missing
Purity (HPLC) Available (commercial product) [1] Information missing
Specific Rotation Information missing Information missing
Storage Desiccate at -20°C [1] Information missing

Biological Activity and Research Applications

The core difference between these enantiomers lies in their biological activity and interaction with biological systems, driven by their chirality. This is critically important in drug development.

  • Role in Peptide Synthesis: Both compounds are Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group and is cleanly removed with base, such as piperidine [3]. The nitro group (NO₂) protects the guanidino side chain of arginine [1].
  • Significance of Chirality: In a key study investigating inhibitors of neuronal nitric oxide synthase (nNOS), researchers found that the chirality of the amino acid is crucial for activity [4]. A dipeptide inhibitor containing D-nitroarginine (D-ArgNO₂) was identified as a highly selective inhibitor of nNOS over the inducible isoform (iNOS) [4]. This highlights that the D-enantiomer can produce distinct and sometimes therapeutically desirable biological effects compared to its L-form.

The diagram below illustrates how the different enantiomers lead to divergent biological outcomes in this specific research context.

G compound1 Fmoc-L-Arg(NO₂)-OH activity1 Forms standard L-configured peptides compound1->activity1 compound2 Fmoc-D-Arg(NO₂)-OH activity2 Key component of selective nNOS inhibitor [4] compound2->activity2 outcome1 Differing biological activity, conformation [4] activity1->outcome1 outcome2 High selectivity for neuronal (nNOS) over inducible (iNOS) isoform [4] activity2->outcome2

Synthesis and Handling Considerations

The synthesis of these building blocks involves introducing two protecting groups to the parent arginine.

  • Fmoc Protection: The Fmoc group is typically introduced to the amino acid using reagents like Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-succinimidyl carbonate) in the presence of a base [3].
  • Nitro Protection: The guanidino side chain is protected with a nitro group, though the specific protocol is not detailed in the search results.
  • General Considerations: The purity of Fmoc-amino acids is critical for successful peptide synthesis. Impurities like free amino acid, acetic acid, or dipeptide impurities can lead to double insertions, chain termination, and failed syntheses [5]. It is recommended to use high-purity building blocks and store them at -20°C in a desiccator to maintain stability [6] [1].

Key Insights for Researchers

  • Orthogonal Protection: The Fmoc group is base-labile, making it fully orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and side-chain protecting groups stable to base, such as Pbf. This allows for complex peptide synthesis strategies [5] [7].
  • Chirality Defines Function: The choice between D- and L-enantiomers is not merely a chemical detail but a fundamental design parameter. As demonstrated in nNOS inhibitor research, the D-enantiomer can confer superior selectivity and potency, which is critical for developing research tools and therapeutic agents [4].
  • Quality is Critical: For reliable and reproducible peptide synthesis, especially in regulated environments, the use of Fmoc-amino acids with stringent specifications—including high HPLC purity (≥99.5%), low free amino acid content (≤0.2%), and defined enantiomeric purity (≥99.8%)—is highly recommended [5].

References

nitro group protection vs bis-Boc protection for arginine

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of NO₂ vs. bis-Boc Protection for Arginine

The table below summarizes the key characteristics of the two protecting groups based on current literature.

Feature NO₂ (Nitro) Group bis-Boc Group
Protection Stability Highly stable in solution (e.g., DMF, NBP) for over 30 days [1]. Slowly degrades in solution over time, forming mono-protected species [1].
δ-Lactam Prevention Effectively prevents δ-lactam formation during coupling [1]. Less effective at preventing δ-lactam formation compared to the NO₂ group [1].
Deprotection Method SnCl₂ in 2-MeTHF at 55°C; also via catalytic hydrogenation or sonochemistry [1]. Trifluoroacetic acid (TFA)/H₂O (95:5) at room temperature for ~1 hour [1].
Key Advantages High stability, effective lactam prevention, cost-effective starting materials [1]. Very mild and standard deprotection conditions [1].
Key Drawbacks Requires non-standard deprotection conditions (SnCl₂ or H₂); potential reduction of other sensitive groups [1]. Lower solution stability; less effective at preventing the key side reaction (δ-lactam) [1].
Orthogonality Stable to acids like TFA, orthogonal to Fmoc SPPS [1]. Labile to acids, orthogonal to Fmoc SPPS, but not to other acid-labile groups [2] [1].
Cost & Atom Economy Expected to be lower cost; good atom economy [1]. High cost; poor atom economy (0.27 for Fmoc-Arg(Pbf)-OH, a related complex protecting group) [1].

Experimental Protocols

Here are the specific experimental procedures cited in the research for the use of these protecting groups.

NO₂ Group Deprotection Protocol

This method allows for the removal of the NO₂ group while the peptide is still anchored to the solid-phase resin [1].

  • Reaction Setup: The protected peptide on the resin is placed in a suitable reaction vessel.
  • Reduction: A solution of SnCl₂ in 2-methyltetrahydrofuran (2-MeTHF) is added.
  • Incubation: The reaction mixture is heated to 55°C and stirred for the required time.
  • Workup: After cooling, the resin is filtered and washed thoroughly to remove the deprotection reagents. The peptide can then proceed to the final global deprotection and cleavage from the resin.
bis-Boc Group Deprotection Protocol

The bis-Boc group is removed under standard acidic conditions [1].

  • Reaction Setup: The protected peptide (in solution or on resin) is treated with a cleavage cocktail.
  • Acidolysis: A mixture of Trifluoroacetic Acid (TFA) and Water (95:5) is added.
  • Incubation: The reaction is allowed to proceed at room temperature for approximately 1 hour.
  • Workup: The TFA is removed by evaporation (in solution) or the resin is filtered and washed (in solid-phase). The free arginine side chain is obtained after this step.

Workflow and Decision Framework

To help visualize the role of these protecting groups in peptide synthesis and the key decision factors, please refer to the following diagrams.

Start Start: Synthesize Arg-containing Peptide A Protect Arginine Side Chain Start->A B Assess Stability & Cost Needs A->B C Evaluate δ-Lactam Risk B->C D Check Orthogonality with Other Protecting Groups C->D E1 Use NO₂ Group D->E1 E2 Use bis-Boc Group D->E2 F Perform Chain Elongation (Peptide Coupling) E1->F E2->F G1 Deprotect with SnCl₂ / 2-MeTHF F->G1 G2 Deprotect with TFA/H₂O F->G2 H Final Cleavage & Purification G1->H G2->H

Diagram 1: This workflow integrates the selection of an arginine protecting group into the broader context of solid-phase peptide synthesis, highlighting the two distinct deprotection pathways.

A High Solution Stability NO2 Choose NO₂ Group A->NO2 B Prevents δ-Lactam B->NO2 C Cost-Effective C->NO2 D Non-Standard Deprotection D->NO2 E Mild Deprotection BisBoc Choose bis-Boc Group E->BisBoc F Standardized Protocol F->BisBoc G Lower Solution Stability G->BisBoc H Less Effective vs. δ-Lactam H->BisBoc

Diagram 2: This decision guide summarizes the primary advantages and disadvantages of each protecting group to help determine the most suitable choice for a specific synthesis.

Key Considerations for Your Research

  • For Maximum Stability and Cost-Effectiveness: The NO₂ group is superior, especially for long syntheses or industrial applications where reagent stability and cost are critical [1].
  • For Simplicity and Mild Deprotection: The bis-Boc group is a strong choice if your peptide does not contain other acid-sensitive residues and you prioritize straightforward, standard TFA-driven deprotection [1].
  • Check for Compatibility: Always verify that your chosen deprotection method (SnCl₂ reduction or strong acid) is compatible with the rest of your peptide sequence and other protecting groups.

References

evaluating delta-lactam formation in different Arg protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Arginine Protecting Groups

Protecting Group (X) Stability in Solution (e.g., DMF) Tendency for δ-Lactam Formation Key Characteristics & Removal
NO₂ 100% stable over 30 days [1] Prevents formation [1] [2] Removed with SnCl₂ in mild acid conditions (e.g., 2-MeTHF, 55°C); removal can be aided by sonochemistry [1].
Pbf 100% stable over 30 days [1] Can occur during coupling [1] [2] Standard group; removed with TFA; high cost and poor atom economy [1].
Bis-Boc Degrades over time (from ~89% to ~51% in 30 days) [1] Higher tendency (more than NO₂ or Pbf) [2] Removed with TFA-H₂O (95:5); induces significant delta-lactam formation during mixed anhydride coupling [1] [2].

Detailed Experimental Data and Protocols

The comparative data is derived from studies that monitored the stability of protected arginine derivatives and their susceptibility to delta-lactam formation under standardized conditions.

Stability in Solution Protocol
  • Methodology: Solutions (0.2 M) of Fmoc-Arg(X)-OH were prepared in solvents like DMF or NBP (N-butylpyrrolidone) in sealed HPLC vials [1].
  • Analysis: The solutions were monitored over a period of up to 30 days using reverse-phase HPLC to quantify degradation [1].
  • Key Finding: Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH showed 100% stability, whereas Fmoc-Arg(Boc)₂-OH degraded significantly over the same period [1].
Assessing Delta-Lactam Formation
  • Context: Delta-lactam formation is a major side reaction during the coupling of arginine in peptide synthesis. It occurs when the activated carboxylic acid of arginine attacks the guanidino group, forming a 6-membered ring lactam and leading to deletion peptides [1].
  • Key Finding: The NO₂ group prevents this side-reaction [1]. In contrast, the bis-Boc-protected guanidino group, especially when using the mixed anhydride coupling procedure, induces more delta-lactam formation than other methods [2].

The relationship between arginine's structure and the risk of delta-lactam formation, as well as the experimental workflow for comparing protecting groups, is illustrated below.

Arg Arginine Residue Activ Carboxyl Group Activation Arg->Activ Risk High Risk of δ-Lactam Formation Activ->Risk Nucleophilic Attack by Guanidino Group PG Protecting Group (PG) e.g., NO₂, Pbf, Bis-Boc PG->Risk Modulates

Start Prepare Solutions of Fmoc-Arg(X)-OH Stable Stability Test (Method 1) Start->Stable Lactam δ-Lactam Formation Test (Method 2) Start->Lactam Analyze Analyze via HPLC Stable->Analyze Monitor over time Lactam->Analyze Post-coupling Compare Compare Group Performance Analyze->Compare

Key Takeaways for Researchers

  • For Maximum Stability & Prevention of Delta-Lactam: The NO₂ group is a superior choice, offering excellent solution stability and effectively preventing the delta-lactam side-reaction [1].
  • Considerations for NO₂ Group Removal: While traditional removal uses catalytic hydrogenation, a modern, efficient method involves using SnCl₂ in 2-MeTHF at 55°C, with sonication to facilitate the process for peptides containing multiple arginine residues [1].
  • Cost and Efficiency: The NO₂ group presents an attractive alternative to Pbf from an industrial perspective due to its comparable or better performance in preventing side reactions and potentially lower cost [1].

References

comparative enzymatic degradation resistance D- vs L-peptides

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Degradation Resistance

The primary advantage of D-peptides stems from the chirality of their amino acids. Most endogenous proteases are evolutionarily optimized to recognize and cleave the specific three-dimensional structures formed by L-amino acids [1]. Introducing D-amino acids creates a chirality mismatch at the enzyme's active site, severely hindering recognition and proteolysis [1] [2]. This makes D-peptides ideal for therapeutic applications requiring prolonged circulation half-life.

Comparative Experimental Data

The following table summarizes key experimental findings that quantitatively demonstrate the enhanced stability of D-peptides.

Peptide Sequence / Description Experimental Conditions Degradation Measurement Key Finding Source
LLL-1P (L-peptide precursor) Incubation with proteinase K % of peptide remaining over time L-peptides degraded completely within 4 hours. [2]
Isomers with ≥1 D-amino acid Same as above % of peptide remaining over time Significant increase in proteolytic resistance; some isomers with 15-45% remaining after 24 hours. [2]
D-Peptides & Glycosylated L-Peptides Incubation with proteinase K % remaining after 24 hours D-peptides and glycosylated L-peptides showed 15% and 45% remaining, respectively, versus rapid L-peptide degradation. [1]
Glycosylated D-peptide (5-t-(β-D-Glc)) Incubation with chymotrypsin and other serine proteases Rate of degradation Glycosylation inhibited degradation by most serine proteases, further stabilizing the D-amino acid-containing peptide. [3]

Key Experimental Protocols

To evaluate peptide stability in your own work, you can adapt these established experimental protocols.

In Vitro Proteolytic Resistance Assay

This standard protocol assesses a peptide's susceptibility to a broad-spectrum protease [2].

  • Reagents: Peptide of interest, proteinase K (or other specific proteases like chymotrypsin [3]), appropriate buffer (e.g., PBS for proteinase K).
  • Procedure:
    • Prepare peptide solutions in the assay buffer.
    • Add a defined activity unit of protease to the peptide solution.
    • Incubate the mixture at 37°C.
    • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 24 hours).
    • Quench the reaction immediately, typically by heat-inactivating the enzyme.
  • Analysis: The samples are analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The degradation is quantified by measuring the decrease in the peak area corresponding to the intact peptide over time [2].
Assessing Stability in Physiological Milieu

For a more applied perspective, peptide stability can be tested in biological fluids.

  • Procedure:
    • Incubate the peptide with blood plasma or serum.
    • Maintain the mixture at 37°C.
    • Collect samples over time.
  • Analysis: Use LC-MS to monitor not only the disappearance of the parent peptide but also the appearance of metabolite fragments, providing insight into cleavage sites [4].

Strategic Considerations for Peptide Design

Beyond the simple D/L substitution, several strategies can be employed to optimize peptide stability and efficacy.

  • Combined Stabilization Approaches: Conjugation with bulky groups like polyethylene glycol (PEG) or glycans can sterically shield peptides from proteases. Glycosylation has been shown to synergistically enhance the stability of peptides already containing D-amino acids [3] [4].
  • Cyclization: Macrocyclization constrains peptide conformation, which can reduce recognition by proteases and greatly improve metabolic stability. This strategy is widely used in therapeutic peptide design [5].
  • Retro-Inverso Isomerization: This technique involves synthesizing peptides with D-amino acids in the reverse sequence. The resulting retro-inverso peptide aims to mimic the side-chain topology of the original L-peptide while presenting a backbone highly resistant to proteolysis [1].

The following diagram illustrates the logical decision process for selecting a peptide stabilization strategy based on project goals.

Start Goal: Design a stable peptide Q1 Is preserving the exact native activity critical? Start->Q1 Q2 Is high binding affinity a primary concern? Q1->Q2 No A1 Strategy: Retro-inverso peptide design Q1->A1 Yes Q3 Is a complex, long-sequence peptide required? Q2->Q3 No A2 Strategy: Mirror-image phage display Q2->A2 Yes Q4 Is the peptide prone to renal clearance? Q3->Q4 No A3 Strategy: D-amino acid substitution & cyclization Q3->A3 Yes Q4->A3 No A4 Strategy: PEGylation or fusion to large proteins Q4->A4 Yes

  • For maximum stability and in vivo longevity, especially for challenging targets, D-peptides are superior. Strategies like mirror-image phage display can overcome the challenge of identifying active D-peptide sequences [1].
  • When moderate stability suffices or for cost-effective development, modified L-peptides using cyclization or glycosylation offer a powerful alternative [3] [5].

References

side reaction susceptibility NO2 vs Pbf vs (Boc)2 protection

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Side Reaction Susceptibility

The table below summarizes the key performance characteristics of the three protecting groups, with a focus on stability and side reactions.

Protecting Group Stability in Solution (DMF/NBP) δ-Lactam Formation (in DMF) δ-Lactam Formation (in NBP) Key Susceptibilities & Side Reactions

| NO₂ | Highly stable over 30 days [1] | ~1% after 10 days [1] | ~1% after 10 days [1] | • Removal requires non-standard, strong reducing conditions (e.g., SnCl₂) [1]. • Potential for over-reduction or degradation with multiple Arg residues during catalytic hydrogenation [1]. | | Pbf | Highly stable over 30 days [1] | ~5% after 10 days [1] | ~7% after 10 days [1] | • Prone to δ-lactam formation during coupling, leading to des-Arg deletion peptides [1]. • Can generate reactive species during TFA cleavage that modify Trp residues [2] [3]. • High cost and poor atom economy [1]. | | (Boc)₂ | Slow degradation in solution (~50% pure after 30 days) [1] | Information Not Specified | Information Not Specified | • Not stable for long-term storage in solution [1]. • Can lead to the formation of mono-protected species over time [1]. |

Experimental Protocols for Key Data

The comparative data comes from controlled experimental studies. Here are the methodologies used to generate the key findings.

Protocol 1: Stability and δ-Lactam Formation Assay [1]

This protocol was used to generate the stability and δ-lactam formation data in the comparison table.

  • 1. Sample Preparation: Prepare 0.2 M solutions of each protected amino acid—Fmoc-Arg(NO₂)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Boc)₂-OH—in both DMF and the green solvent N-butylpyrrolidone (NBP). Seal the solutions in HPLC vials.
  • 2. Stability Monitoring: Store the vials and analyze the solutions by reverse-phase HPLC over a 30-day period. This monitors the degradation of the protected species into other products.
  • 3. δ-Lactam Quantification: The formation of the δ-lactam impurity is directly monitored and quantified from the same HPLC data.
Protocol 2: Removal of the NO₂ Protecting Group [1]

This method provides an alternative to catalytic hydrogenation for cleaving the NO₂ group.

  • 1. Reaction Setup: While the peptide is still on the resin, treat it with a solution of SnCl₂ (a reducing agent) in a mixture of 2-methyltetrahydrofuran (2-MeTHF) and a mild acid, such as acetic acid or a low concentration of HCl.
  • 2. Reaction Execution: Heat the mixture to 55 °C to facilitate the reduction. The process can be enhanced using sonication, especially for peptides containing multiple arginine residues.
  • 3. Completion: The NO₂ group is reduced and removed, yielding the free guanidino group of arginine.

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical pathway for choosing between these protecting groups based on your synthesis goals.

G Start Start: Selecting an Arg Protecting Group Q1 Is long-term stability of the protected amino acid in solution required? Start->Q1 Q2 Is minimizing δ-lactam formation a critical priority? Q1->Q2 No A1 Choose NO₂ or Pbf Q1->A1 Yes Q3 Does the peptide contain multiple Arg residues? Q2->Q3 No A2 Choose NO₂ Q2->A2 Yes A3 Consider NO₂ with sonication-assisted removal Q3->A3 Yes A4 Consider (Boc)₂ for cost (use fresh solutions) Q3->A4 No A5 Choose Pbf (standard practice) but be aware of δ-lactam risk A4->A5 If δ-lactam risk is acceptable

Key Conclusions for Researchers

For researchers and development professionals, the choice of protecting group involves clear trade-offs:

  • For Maximum Stability & Minimal δ-Lactam Risk: The NO₂ group is superior, making it an excellent candidate for complex syntheses or industrial processes where reagent stability and low deletion sequences are critical. The main drawback is its non-standard removal condition.
  • For Convenience with Recognized Risks: Pbf remains the industry standard and is suitable for many applications. However, this data confirms its inherent susceptibility to δ-lactam formation, which must be mitigated with repetitive couplings, increasing cost and time [1].
  • For Cost-Conscious Projects with Short Timelines: (Boc)₂ can be a viable option if solutions are prepared fresh and used immediately, but its instability makes it unreliable for automated synthesizers or stored solutions.

References

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XLogP3

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Dates

Last modified: 08-15-2023

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